5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJUBVJZKNTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621163 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781595-43-5 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective inhibitors of key signaling proteins implicated in cancer and other diseases. This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this important heterocyclic system, with a focus on practical experimental details and data interpretation.
Introduction: A Scaffold of Therapeutic Importance
The this compound nucleus, a fusion of a pyrimidine and a piperidine ring, has garnered significant attention in drug discovery.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Notably, this scaffold is the core of Adagrasib, a selective covalent inhibitor of the KRAS G12C mutant protein, which has been approved for the treatment of non-small cell lung cancer.[1][2][3][4][5][6] Derivatives of this scaffold have also shown potent activity as inhibitors of Axl receptor tyrosine kinase and extracellular signal-regulated kinase 2 (Erk2), highlighting its versatility in targeting diverse protein families.[2][7][8][9]
The therapeutic potential of these compounds stems from the ability to selectively functionalize the core at multiple positions, primarily at the C2, C4, and C7 positions.[1][10] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Common synthetic strategies involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1][10]
Synthesis of the this compound Core and Key Intermediates
A common and versatile starting material for the synthesis of substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines is the 2,4-dichloro derivative, often protected at the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Synthesis of tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
This key intermediate can be prepared from 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride. The following is a representative experimental protocol.
Experimental Protocol:
To a solution of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (1.33 mmol) in dichloromethane (DCM, 30 mL) at 0 °C, triethylamine (TEA, 2.0 mmol) and di-tert-butyl dicarbonate ((Boc)2O, 1.6 mmol) are added. The resulting solution is stirred at room temperature for 16 hours. The reaction mixture is then diluted with water (30 mL) and DCM (30 mL). The layers are separated, and the aqueous phase is extracted with DCM (2 x 30 mL). The combined organic layers are washed with brine and dried over sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by flash chromatography (hexane/ethyl acetate) to yield the desired product.[11]
Characterization Data for tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate:
| Characterization Method | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.62 (s, 2H), 3.72 (t, J=5.9 Hz, 2H), 2.83 (t, J=5.6 Hz, 2H), 1.47 (s, 9H) |
| LRMS (M+H⁺) m/z | Calculated: 305.17; Found: 305.24 |
Functionalization of the Tetrahydropyridopyrimidine Core
The 2,4-dichloro intermediate serves as a versatile platform for introducing diversity at the C2 and C4 positions through sequential nucleophilic aromatic substitution (SNAr) reactions. The C4 position is generally more reactive towards nucleophilic attack.
General Workflow for a Two-Step SNAr Functionalization
The following diagram illustrates a typical workflow for the synthesis of a disubstituted this compound, exemplified by the initial steps in the synthesis of Adagrasib.
Caption: General workflow for the sequential SNAr functionalization of the tetrahydropyridopyrimidine core.
Suzuki Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl or heteroaryl substituents, typically at the C2 or C4 positions, by coupling the corresponding chloro-substituted precursor with a boronic acid or ester.
General Experimental Protocol for Suzuki Coupling:
In a reaction vessel equipped with a stirrer, the chloro-tetrahydropyridopyrimidine derivative (1 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv.), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv.) are combined. Anhydrous solvents such as 1,4-dioxane and water are added. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes. The reaction is then heated, often under microwave irradiation, at a temperature ranging from 85 to 120 °C until completion, as monitored by TLC or LC-MS. After cooling, the reaction mixture is typically filtered, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Characterization Techniques
The structural elucidation and purity assessment of this compound derivatives rely on a combination of standard spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds. The number of signals, their chemical shifts, multiplicities, and coupling constants provide detailed information about the molecular framework and the position of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, which in turn confirms their elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule in the solid state, including relative and absolute stereochemistry.
Table of Representative ¹H NMR Data for Substituted Tetrahydropyridopyrimidines:
| Compound/Substituent | Position | Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | CH₂ (C5) | 4.62 | s |
| CH₂ (C6) | 3.72 | t | |
| CH₂ (C8) | 2.83 | t | |
| Boc (CH₃) | 1.47 | s | |
| Adagrasib (MRTX849) | Naphthyl-H | 7.0-8.5 | m |
| Piperidine/Piperazine-H | 1.5-5.0 | m |
Note: This table provides illustrative data; specific shifts will vary depending on the full substitution pattern and the solvent used.
Biological Activity and Signaling Pathways
Derivatives of this compound have been primarily investigated as inhibitors of protein kinases involved in oncogenic signaling.
Inhibition of the KRAS G12C Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in the cell.[12] The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][13][14][15] Inhibitors based on the tetrahydropyridopyrimidine scaffold, such as Adagrasib, covalently bind to the mutant cysteine-12, trapping KRAS G12C in its inactive GDP-bound state and thereby blocking downstream signaling.[14]
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition by Adagrasib.
Inhibition of the Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding its ligand Gas6, dimerizes and autophosphorylates, activating downstream pathways such as PI3K/AKT and MAPK/ERK.[7][10][16][17][18] Overexpression of Axl is associated with cancer progression and drug resistance. Tetrahydropyridopyrimidine-based inhibitors can block the kinase activity of Axl, thereby inhibiting these downstream survival signals.[7][9]
Caption: Overview of the Axl signaling pathway and its inhibition.
Inhibition of the Erk2 Signaling Pathway
Erk2 (also known as MAPK1) is a key downstream effector in the MAPK/ERK cascade.[19][20][21][22][23] Its activation through phosphorylation by MEK leads to the phosphorylation of numerous substrates that regulate cell proliferation and differentiation.[19][23] The discovery of tetrahydropyridopyrimidine-based Erk2 inhibitors demonstrates the scaffold's utility in targeting nodes further down this critical signaling pathway.[2][8]
Caption: The final stage of the MAPK cascade showing Erk2 activation and inhibition.
Conclusion
The this compound scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of targeted therapies. A deep understanding of its synthesis and characterization is crucial for researchers aiming to design and develop novel drug candidates. The synthetic routes are well-established, allowing for systematic exploration of the chemical space around the core, while a suite of analytical techniques provides robust characterization of the resulting molecules. The proven success of this scaffold in inhibiting critical oncogenic pathways like KRAS, Axl, and Erk underscores its continued importance in the pursuit of new and effective treatments for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring fused with a piperidine ring.[1] This scaffold is of significant interest in medicinal chemistry as a "privileged structure" due to its ability to bind to various biological targets. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, notably in oncology. The scaffold serves as a foundational component in the development of inhibitors for crucial cellular signaling proteins, including kinases like Erk2 and Axl, and mutant proteins such as KRAS G12D.[2][3] Its versatile nature allows for selective functionalization at multiple positions, enabling the generation of diverse molecular libraries for drug discovery.[1] This guide provides a detailed overview of the core physicochemical properties of this compound, along with experimental considerations and its role in biological pathways.
Physicochemical Properties
| Property | Value | Source (CAS: 781595-43-5) |
| Molecular Formula | C₇H₉N₃ | [5][6][7] |
| Molecular Weight | 135.17 g/mol | [5][6][7] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid (form not specified) | Assumed from related compounds |
| Boiling Point | 277.1 ± 30.0 °C | Predicted[6][8] |
| Density | 1.138 ± 0.06 g/cm³ | Predicted[6][8] |
| pKa | 7.54 ± 0.20 | Predicted[6][9] |
| LogP (XLogP3) | -0.4 | Computed[5] |
| Polar Surface Area | 37.8 Ų | Computed[5] |
| Hydrogen Bond Donors | 1 | Computed[5] |
| Hydrogen Bond Acceptors | 3 | Computed[5] |
| Rotatable Bond Count | 0 | Computed[5] |
Note: Many of the listed values are computationally predicted and should be confirmed by experimental data.
The compound is also available as a hydrochloride salt (CAS: 192869-79-7), which would exhibit different solubility and melting point characteristics.[10]
Experimental Protocols
Standard experimental techniques are employed to determine the physicochemical properties of heterocyclic compounds like this compound. While specific experimental reports for the parent compound are sparse, the following outlines the standard methodologies.
Melting Point Determination
The melting point is a key indicator of purity.
-
Methodology: Differential Scanning Calorimetry (DSC) is the modern standard. A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) alongside an empty reference pan. The heat flow difference between the sample and the reference is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition.[11] For crystalline substances, a sharp peak is expected.[11]
-
Alternative: The traditional capillary method (using a Thiele tube or a digital melting point apparatus) can also be used, where the temperature range over which the solid melts is visually observed.
Solubility Determination
Solubility in aqueous and organic solvents is critical for both biological assays and formulation.
-
Methodology: The shake-flask method (OECD Guideline 105) is a common protocol. Excess compound is added to a specific solvent (e.g., water, buffer at various pH values, ethanol) in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Partition Coefficient (LogP) Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of lipophilicity.
-
Methodology: The shake-flask method is the gold standard. A solution of the compound is prepared in either n-octanol or water (pre-saturated with the other solvent). This is mixed with an equal volume of the other solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning and then left for the phases to separate. The concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as log₁₀([concentration in octanol] / [concentration in water]).
pKa Determination
The acid dissociation constant (pKa) is vital for understanding the ionization state of a molecule at different pH values.
-
Methodology: Potentiometric titration is a widely used method. A solution of the compound in water or a co-solvent system is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa value corresponds to the pH at which the compound is 50% ionized, determined from the inflection point of the titration curve. UV-Vis spectrophotometry or capillary electrophoresis can also be used, where spectral changes are monitored as a function of pH.
Logical & Experimental Visualizations
Role in Kinase Signaling Pathways
Derivatives of the this compound scaffold have been developed as potent inhibitors of protein kinases, which are critical nodes in cellular signaling pathways often dysregulated in cancer. The diagram below illustrates the conceptual role of such an inhibitor in a generic kinase cascade.
Caption: Inhibition of a target kinase by a this compound-based drug.
General Synthetic Workflow
The synthesis of functionalized this compound derivatives often follows a multi-step workflow. A common strategy involves the initial formation of a di-chloro intermediate, which then allows for sequential, selective nucleophilic substitution at the C2 and C4 positions of the pyrimidine ring.[3][4]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Discovery of this compound derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | C7H9N3 | CID 21983612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 781595-43-5 [amp.chemicalbook.com]
- 7. 5,6,7,8-Tetrahydro-pyrido[3,4-d]pyrimidine 97% | CAS: 781595-43-5 | AChemBlock [achemblock.com]
- 8. This compound | 781595-43-5 [amp.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound hydrochloride | C7H10ClN3 | CID 22707087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Crystal Structure Analysis of the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the crystal structure of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, a crucial scaffold in modern medicinal chemistry. Due to the limited availability of public crystallographic data for the unsubstituted parent molecule, this guide focuses on the structural analysis of a key derivative, N-[(1S)-1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-2-(tetrahydro-2H-pyran-4-ylamino)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxamide, a potent inhibitor of Erk2 kinase. The crystallographic data for this compound, co-crystallized with its protein target, is available from the Protein Data Bank (PDB entry: 4OE6). The analysis of this structure provides valuable insights into the geometry and conformational preferences of the tetrahydropyrido[3,4-d]pyrimidine nucleus.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for the 5,8-dihydropyrido[3,4-d]pyrimidine core as observed in the ligand of PDB entry 4OE6. It is important to note that these parameters are derived from a molecule bound to a protein, and the conformation may be influenced by interactions with the active site.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 50.1 |
| b (Å) | 67.5 |
| c (Å) | 54.3 |
| α (°) | 90 |
| β (°) | 114.3 |
| γ (°) | 90 |
| Resolution (Å) | 1.8 |
| R-value work | 0.170 |
| R-value free | 0.210 |
Molecular Geometry
The geometry of the 5,8-dihydropyrido[3,4-d]pyrimidine core was analyzed to determine key bond lengths, bond angles, and torsion angles. This data is crucial for understanding the intrinsic structural properties of the scaffold and for the design of new derivatives with optimized binding characteristics.
Selected Bond Lengths
| Bond | Length (Å) |
| N1-C2 | 1.34 |
| C2-N3 | 1.33 |
| N3-C4 | 1.37 |
| C4-C4a | 1.40 |
| C4a-C8a | 1.38 |
| C8a-N1 | 1.35 |
| C4a-C5 | 1.51 |
| C5-C6 | 1.52 |
| C6-N7 | 1.47 |
| N7-C8 | 1.48 |
| C8-C8a | 1.50 |
Selected Bond Angles
| Angle | Value (°) |
| C8a-N1-C2 | 117.5 |
| N1-C2-N3 | 125.8 |
| C2-N3-C4 | 116.3 |
| N3-C4-C4a | 124.1 |
| C4-C4a-C8a | 118.2 |
| C4a-C8a-N1 | 118.0 |
| C4-C4a-C5 | 119.8 |
| C4a-C5-C6 | 111.2 |
| C5-C6-N7 | 110.5 |
| C6-N7-C8 | 112.1 |
| N7-C8-C8a | 109.8 |
| N1-C8a-C8 | 119.5 |
Selected Torsion Angles
| Torsion Angle | Value (°) |
| C8a-N1-C2-N3 | -1.5 |
| N1-C2-N3-C4 | 0.8 |
| C2-N3-C4-C4a | 0.2 |
| N3-C4-C4a-C8a | -0.9 |
| C4-C4a-C8a-N1 | 0.4 |
| C2-N1-C8a-C4a | 1.0 |
| C5-C6-N7-C8 | 55.8 |
| C6-N7-C8-C8a | -53.2 |
| N7-C8-C8a-C4a | 28.1 |
| C8-C8a-C4a-C5 | -1.7 |
| C8a-C4a-C5-C6 | -26.3 |
| C4a-C5-C6-N7 | 50.1 |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and crystal structure determination of this compound derivatives, based on protocols for similar compounds found in the literature.
Synthesis of the Core Scaffold
The synthesis of the this compound core typically involves a multi-step sequence starting from substituted pyridine or piperidine precursors. A common strategy is the construction of the pyrimidine ring onto a pre-existing piperidine ring.
Generalized Synthetic Scheme:
-
Formation of a β-amino ester or a related intermediate: Starting from a suitable piperidine derivative, a key intermediate containing vicinal amino and carbonyl functionalities is prepared.
-
Cyclization with a formamide equivalent: The intermediate is then cyclized with a reagent such as formamidine acetate or dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrimidine ring.
-
Functionalization: The resulting tetrahydropyrido[3,4-d]pyrimidine scaffold can be further functionalized at various positions (e.g., C2, C4, N7) to introduce desired substituents for structure-activity relationship (SAR) studies.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
Common Crystallization Conditions:
-
Solvent Systems: A variety of solvent systems can be employed, often consisting of a good solvent in which the compound is readily soluble and a less polar "anti-solvent" to induce precipitation. Common examples include methanol/ether, ethanol/hexane, and dichloromethane/hexane.
-
Technique: The purified compound is dissolved in a minimal amount of the "good" solvent, and the "anti-solvent" is allowed to slowly diffuse into the solution, or the solvent is allowed to evaporate slowly at a constant temperature (often at room temperature or 4°C).
X-ray Diffraction Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the key experimental workflow and a representative signaling pathway where this class of compounds has shown significant activity.
Spectroscopic Characterization of Tetrahydropyridopyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize tetrahydropyridopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The structural elucidation of these molecules is paramount for understanding their synthesis, reactivity, and biological activity. This document outlines the core spectroscopic methodologies, presents representative data in a structured format, and provides detailed experimental protocols.
Introduction to Spectroscopic Analysis
The structural confirmation of newly synthesized tetrahydropyridopyrimidine derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the specific functional groups present. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon and proton environments within the molecule, allowing for the determination of connectivity and stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound and can provide structural information through fragmentation analysis.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly in conjugated systems.
The collective data from these techniques enables the unambiguous structural assignment of tetrahydropyridopyrimidine derivatives.
Spectroscopic Data Summary
The following tables summarize representative spectroscopic data for a generic tetrahydropyridopyrimidine scaffold. It is important to note that the exact values will vary depending on the specific substitution pattern of the derivative.
Table 1: Representative ¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH (pyrimidine) | 8.0 - 9.5 | br s | - |
| NH (pyridine) | 6.5 - 8.0 | br s | - |
| Aromatic CH | 6.5 - 8.5 | m | - |
| CH (C4-pyridine) | 4.5 - 5.5 | t or dd | 5.0 - 8.0 |
| CH₂ (C5-pyridine) | 2.0 - 3.5 | m | - |
| CH₂ (C6-pyridine) | 3.0 - 4.5 | t | 5.0 - 7.0 |
| Substituent Protons | 0.8 - 4.0 | various | - |
br s = broad singlet, m = multiplet, t = triplet, dd = doublet of doublets
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (if present) | 160 - 180 |
| Aromatic C | 110 - 160 |
| C2 (pyrimidine) | 150 - 165 |
| C4 (pyrimidine) | 145 - 160 |
| C6 (pyrimidine) | 155 - 170 |
| C4a (bridgehead) | 95 - 110 |
| C8a (bridgehead) | 140 - 155 |
| C5 (pyridine) | 20 - 40 |
| C6 (pyridine) | 40 - 60 |
| C7, C8 (pyridine) | 110 - 140 |
Table 3: Representative Mass Spectrometry Data
| Ionization Mode | Observed m/z | Interpretation |
| ESI+ | [M+H]⁺ | Molecular Ion |
| ESI+ | [M+Na]⁺ | Sodium Adduct |
| EI | M⁺• | Molecular Ion Radical |
| EI | Fragments | Loss of substituents, retro-Diels-Alder |
The fragmentation patterns in Electron Ionization (EI) are highly dependent on the substitution and can be complex. Common fragmentation pathways involve the loss of side chains and cleavage of the heterocyclic rings.[1]
Table 4: Representative Infrared (IR) Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch | 1650 - 1750 | Strong |
| C=N Stretch | 1600 - 1680 | Medium to Strong |
| C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Table 5: Representative UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol | 220 - 280 | 10,000 - 25,000 | π → π |
| Ethanol | 300 - 380 | 2,000 - 10,000 | n → π |
The position and intensity of the absorption maxima are sensitive to the nature of the substituents and the solvent used.[2][3][4]
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the tetrahydropyridopyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid exchange of labile protons (e.g., NH) with the solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Electrospray Ionization (ESI): Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. The solvent may be acidified with 0.1% formic acid or basified with 0.1% ammonia to promote ionization.
-
Electron Ionization (EI): For volatile and thermally stable compounds, introduce the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrumentation:
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) is recommended for accurate mass measurements. Quadrupole analyzers are also commonly used.
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background scan before running the sample. The final spectrum is typically presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the tetrahydropyridopyrimidine derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) with a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200 - 800 nm.
-
Scan Speed: Medium.
-
-
Procedure: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference (blank) and the other with the sample solution. Record the spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of tetrahydropyridopyrimidine derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of tetrahydropyridopyrimidine derivatives.
References
- 1. article.sapub.org [article.sapub.org]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: A Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] This bicyclic structure, featuring a partially saturated pyridine ring fused to a pyrimidine, serves as a key pharmacophore in the development of potent and selective kinase inhibitors.[1] Its derivatives have shown considerable promise in targeting critical signaling pathways implicated in oncology, particularly as inhibitors of KRAS, Axl, and Erk2.[2][3] This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of this important molecular framework. Due to a lack of publicly available quantum chemical calculations on the core structure, this document also outlines a comprehensive computational protocol to elucidate its electronic and structural properties, offering a roadmap for future rational drug design efforts.
Introduction: A Versatile Scaffold in Drug Discovery
The this compound scaffold has emerged as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological target. This versatility has led to its use in the development of inhibitors for several important protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer.[4][5]
Derivatives of this scaffold have been successfully developed as inhibitors of:
-
KRAS (Kirsten rat sarcoma viral oncogene homolog): Specifically targeting the G12C and G12D mutant forms of this notorious oncogene.[4][6]
-
Axl (AXL receptor tyrosine kinase): A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, implicated in cancer cell survival, metastasis, and drug resistance.[2][7]
-
Erk2 (Extracellular signal-regulated kinase 2): A key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[8][5]
The rigid, bicyclic nature of the this compound core provides a robust platform for the strategic placement of various substituents to achieve high potency and selectivity for the target kinase.[4]
Synthetic Strategies and Functionalization
The this compound nucleus is amenable to selective functionalization at multiple positions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4] The primary points of modification are the C-2 and C-4 positions of the pyrimidine ring and the C-7 position of the piperidine ring.[4]
A general synthetic approach often starts from a commercially available precursor, which is then functionalized through a series of reactions.[9] Key synthetic transformations include:
-
Suzuki Coupling: Utilized to introduce aryl or heteroaryl groups at the C-2 position.[4]
-
Nucleophilic Aromatic Substitution (SNAr): Commonly employed to install various amines or other nucleophiles at the C-4 position.[4]
-
Electrophilic Substitution/Amide Coupling: Used to append substituents to the nitrogen at the C-7 position.[4][9]
The following diagram illustrates a generalized workflow for the synthesis and functionalization of the this compound scaffold.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and this compound Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This bicyclic system, formed by the fusion of a pyrimidine with a piperidine ring, serves as a cornerstone for the design of potent and selective inhibitors targeting a range of clinically relevant proteins. Its unique structural features allow for facile functionalization at multiple positions, enabling the generation of diverse chemical libraries with tailored pharmacological profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important scaffold, with a focus on its application in oncology and other disease areas.
Synthetic Strategies for the this compound Core
The construction of the this compound nucleus can be achieved through several synthetic routes. A common and efficient approach involves a multi-step sequence starting from readily available materials.
One notable strategy is the modified Mannich reaction, which has been employed for the synthesis of 2,4-diamino-substituted derivatives. This one-pot reaction utilizes 2,4,6-triaminopyrimidine and a corresponding amine in the presence of formaldehyde to yield the target tetrahydropyrimido[4,5-d]pyrimidines in good yields.[1]
A more recent and highly optimized synthesis has been developed in the context of the KRAS G12C inhibitor, Adagrasib.[2][3][4][5] This process begins with the construction of a ketoester intermediate via sequential alkylations and a Dieckmann condensation.[2] This intermediate is then cyclized to form the core tetrahydropyridopyrimidine structure. Subsequent functionalization is achieved through sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains at key positions.[2][3][4][5] This transition-metal and protection-free synthesis has proven to be highly efficient and scalable.[2][3][4][5]
The selective functionalization of the this compound nucleus is crucial for generating molecules with specific biological activities. Key reactions include Suzuki coupling at the C-2 position, nucleophilic substitution at the C-4 position, and electrophilic substitution at the C-7 position.[6]
Biological Activities and Therapeutic Applications
The this compound scaffold has been successfully utilized to develop inhibitors for a variety of important drug targets, particularly protein kinases involved in cancer signaling pathways.
KRAS G12C and G12D Inhibition
One of the most significant applications of this scaffold is in the development of inhibitors for the Kirsten rat sarcoma viral oncogene homolog (KRAS), a notoriously challenging therapeutic target. The G12C and G12D mutations in KRAS are prevalent in numerous cancers.
Adagrasib (MRTX849), a potent and selective covalent inhibitor of KRAS G12C, features the this compound core. It has demonstrated significant antitumor activity and has been approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC).[2][3][4][5] The scaffold allows for the precise positioning of a reactive group that forms a covalent bond with the mutant cysteine residue, locking the protein in an inactive state.[7]
Furthermore, derivatives of this scaffold have been designed to target the KRAS G12D mutation. These inhibitors utilize a salt-bridge interaction with the aspartate residue at position 12, demonstrating mutant-selective inhibition.[8]
Table 1: In Vitro Activity of this compound-Based KRAS Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Adagrasib (MRTX849) | KRAS G12C | Cell-based | 0.12 - 0.15 | KRAS G12C mutant cell lines | [9] |
| 13 | KRAS G12C | pERK Inhibition | 0.070 | H358 | [7][10] |
| 13 | KRAS G12C | pERK Inhibition | 0.048 | MIA PaCa-2 | [7][10] |
| TH-Z835 | KRAS G12D | Enzymatic | 2.4 | - | [8] |
| 10c | KRAS G12D | Anti-proliferation | 1.40 | Panc1 | [11] |
| 10k | KRAS G12D | Enzymatic | 0.009 | - | [11] |
Extracellular Signal-Regulated Kinase (ERK) Inhibition
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The this compound scaffold has been employed to develop potent and selective inhibitors of ERK2.[12] These compounds have been shown to effectively reduce the phosphorylation of downstream targets like RSK in cellular assays.[12]
Table 2: In Vitro Activity of this compound-Based ERK2 Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| KO-947 | ERK1/2 | Enzymatic | 10 | [13] |
| LY3214996 | ERK1/2 | Enzymatic | 5 | [13] |
| MK-8353 | ERK1/2 | Enzymatic | 7 (ERK2), 20 (ERK1) | [13] |
| SCH772984 | ERK1/2 | Enzymatic | 2.7 (ERK2), 8.3 (ERK1) | [14] |
Axl Receptor Tyrosine Kinase Inhibition
Axl is a receptor tyrosine kinase that plays a crucial role in tumor progression, metastasis, and drug resistance. The this compound scaffold has been used to design novel and selective Axl inhibitors.[15] These compounds have demonstrated promising pharmacokinetic profiles and drug-like properties.[15]
Table 3: In Vitro Activity of this compound-Based Axl Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| ER-001259851-000 | Axl | Enzymatic | Data not specified | [15] |
| CB469 | Axl/MET | Cell-based | Data not specified | [16] |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. The this compound scaffold has been explored for the development of PI3K inhibitors, with a particular focus on the delta (δ) isoform, which is primarily expressed in leukocytes and is a target for hematological malignancies.
Table 4: In Vitro Activity of this compound-Based PI3Kδ Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| PI3Kδ-IN-13 | PI3Kδ | Enzymatic | 2.6 | [17] |
| IC-87114 | PI3Kδ | Enzymatic | 500 | [18] |
| NSC348884 | PI3Kδ | Enzymatic | 7320 | [19] |
Signaling Pathways Modulated by this compound Derivatives
The biological effects of this compound-based inhibitors are mediated through their interaction with key nodes in various signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
KRAS and MAPK/ERK Signaling Pathway
dot
Caption: Inhibition of the KRAS and MAPK/ERK signaling pathways.
PI3K/AKT Signaling Pathway
dot
Caption: Inhibition of the PI3K/AKT signaling pathway.
Axl Receptor Signaling Pathway
dot
Caption: Inhibition of the Axl receptor signaling pathway.
Experimental Protocols
The evaluation of the biological activity of this compound derivatives involves a variety of in vitro assays. Below are detailed methodologies for some of the key experiments.
Cell Proliferation/Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Culture medium appropriate for the cell line
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle control (solvent only) and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)
-
96- or 384-well assay plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In each well of the assay plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Quantify the kinase activity. For ADP-Glo™, this involves converting the generated ADP to ATP and measuring the resulting luminescence. For radiometric assays, this involves measuring the incorporation of 32P into the substrate.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
KRAS GTPase Activity Assay
This assay measures the ability of a compound to inhibit the GTPase activity of KRAS.
Materials:
-
Recombinant KRAS protein (e.g., KRAS G12D)
-
GTP
-
GTPase reaction buffer
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test compounds in DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the KRAS protein and the test compound.
-
Initiate the reaction by adding GTP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the percentage of inhibition of GTPase activity and determine the IC50 value.
Conclusion
The this compound scaffold has proven to be a highly valuable core structure in the development of targeted therapies. Its synthetic tractability and the ability to modulate its biological activity through substitution at various positions have led to the discovery of potent inhibitors for key oncogenic drivers such as KRAS, ERK, Axl, and PI3K. The clinical success of Adagrasib highlights the immense potential of this scaffold. Continued exploration of the chemical space around the this compound core is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases. This guide provides a foundational understanding of the key aspects of this important scaffold to aid researchers in their drug discovery efforts.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of this compound inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of this compound derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AXL/MET dual inhibitor, CB469, has activity in non-small cell lung cancer with acquired resistance to EGFR TKI with AXL or MET activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3Kδ-IN-13 | PI3K | 1686137-02-9 | Invivochem [invivochem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
The Evolving Landscape of Tetrahydropyridopyrimidine Derivatives: A Structure-Activity Relationship Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide delves into the core of its structure-activity relationship (SAR), offering a comprehensive overview of key derivatives, their biological targets, and the experimental rigor behind their discovery. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document aims to provide a foundational resource for professionals engaged in the pursuit of novel therapeutics.
Targeting Key Oncogenic and Metabolic Pathways
Tetrahydropyridopyrimidine derivatives have been successfully engineered to modulate the activity of several critical proteins implicated in cancer and metabolic disorders. Notably, these compounds have shown significant promise as inhibitors of Smoothened (Smo) in the Hedgehog signaling pathway, mutant KRAS (specifically G12C), the PI3K/mTOR pathway, and Anaplastic Lymphoma Kinase (ALK). Furthermore, their utility extends to metabolic regulation as dual modulators of GPR119 and DPP-4.
Smoothened (Smo) Antagonists in the Hedgehog Signaling Pathway
Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in the development of medulloblastoma.[1] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a central component of this pathway.[1][2]
A key breakthrough in this area is represented by compound 24 , which demonstrated significantly improved potency and pharmacokinetic profiles compared to the FDA-approved drug vismodegib.[1] The improved aqueous solubility of this series of compounds addresses a major limitation of vismodegib, which suffers from nonlinear pharmacokinetics at higher doses.[1] The SAR studies revealed that specific substitutions on the tetrahydropyridopyrimidine core are crucial for potent Smo inhibition and favorable drug-like properties.
Quantitative SAR Data for Smoothened Antagonists
| Compound | NIH3T3-GRE-Luc IC50 (nM) | Oral Bioavailability (Rat, %) | Oral Bioavailability (Beagle Dog, %) |
| Vismodegib | 21 | - | - |
| 24 | 7 | 62 | 72 |
Signaling Pathway: Hedgehog Pathway Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by tetrahydropyridopyrimidine derivatives targeting Smoothened.
Irreversible Covalent Inhibitors of KRAS-G12C
Mutations in the KRAS oncogene are prevalent in many aggressive cancers, and the KRAS-G12C mutation has been a particularly challenging target.[3][4] A series of tetrahydropyridopyrimidines have been developed as irreversible covalent inhibitors that specifically target the mutant cysteine residue in KRAS-G12C.[3][4][5] These inhibitors lock the protein in its inactive, GDP-bound state.[3]
The SAR for this class of inhibitors is well-defined, with key interactions identified through X-ray crystallography.[3] For instance, compound 4 forms a covalent bond with Cys12 and establishes hydrogen bonds with Lys16 and His95 in the switch II pocket.[3] Further optimization, including the introduction of a naphthol group and substitutions at the C-2 position of the pyrimidine ring, led to compound 13 , which exhibits potent cellular activity and in vivo tumor regression.[3]
Quantitative SAR Data for KRAS-G12C Inhibitors
| Compound | Protein Modification (%) (3h, 5µM) | H358 Cell IC50 (µM) |
| 4 | 13 | >16 |
| 8 (Naphthol analog) | 99 | 7.6 |
| 13 | - | 0.07 |
Signaling Pathway: KRAS-MAPK Pathway Inhibition
Caption: Irreversible inhibition of the KRAS-MAPK signaling pathway by covalent binding of tetrahydropyridopyrimidine derivatives to KRAS-G12C.
Dual PI3K/mTOR and Selective ALK Inhibition
The versatility of the tetrahydropyridopyrimidine scaffold is further highlighted by its application in developing inhibitors for other critical cancer targets.
PI3K/mTOR Inhibitors: A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[6] The SAR studies indicated that modifications at the C-7 position can significantly enhance potency and modulate the selectivity profile.[6] For instance, compounds 5 , 19 , and 21 emerged as potent dual inhibitors, while compound 32 showed quasi-selective inhibition of PI3K.[6]
Quantitative SAR Data for PI3Kα/mTOR Inhibitors [6]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 5 | 3 | 31 |
| 19 | 6 | 63 |
| 21 | 7 | 81 |
| 32 | 100 | >1000 |
ALK Inhibitors: Dysregulation of anaplastic lymphoma kinase (ALK) is implicated in various cancers. Tetrahydropyrido[2,3-b]pyrazines, a related scaffold, have been developed as potent and selective ALK inhibitors.[7] Through rapid SAR elaboration, analogs were identified that inhibit ALK with low nanomolar potency in enzymatic assays and sub-micromolar potency in cellular assays.[7]
Experimental Protocols: A Foundation for Reproducibility
The development of these potent tetrahydropyridopyrimidine derivatives is underpinned by robust experimental methodologies. Below are generalized protocols representative of the key experiments cited in the literature.
General Synthesis of Tetrahydropyridopyrimidine Derivatives
The synthesis of the tetrahydropyridopyrimidine core and its derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of KRAS-G12C inhibitors is outlined below.[3]
Experimental Workflow: Synthesis of KRAS-G12C Inhibitors
Caption: A generalized synthetic workflow for the preparation of tetrahydropyridopyrimidine-based KRAS-G12C inhibitors.
Detailed Protocol:
-
Step 1: Piperazine Addition: Commercially available 4-chloro-N-Boc-tetrahydropyridopyrimidine is reacted with Cbz-piperazine in the presence of a base (e.g., DIEA) in a solvent like DMA under microwave irradiation.
-
Step 2: Deprotection: The resulting intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the corresponding amine.
-
Step 3: Aryl Coupling: The amine is then coupled with an appropriate aryl or heteroaryl halide (e.g., a naphthalene derivative) using Buchwald-Hartwig amination conditions, employing a palladium catalyst and a suitable ligand.
Biological Assays
Protein Modification Assay (for covalent inhibitors): [3]
-
Recombinant KRAS-G12C protein is incubated with the test compound at a specific concentration and for a defined period.
-
The reaction is quenched, and the protein is analyzed by mass spectrometry (MS).
-
The percentage of protein covalently modified by the compound is determined by comparing the peak intensities of the modified and unmodified protein.
Cellular Assay for ERK Phosphorylation: [3]
-
A KRAS-G12C mutant cell line (e.g., H358) is treated with varying concentrations of the test compound.
-
After incubation, cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay (e.g., ELISA or Western blot).
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in p-ERK levels.
In Vitro Safety Pharmacology Profiling: [8] A panel of radioligand binding and enzyme inhibition assays is used to assess the off-target activity of the compounds. This typically includes a broad range of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify potential adverse drug reactions early in the discovery process.[8] Direct IC50 determinations with multiple concentrations are performed for each target.
Conclusion and Future Directions
The tetrahydropyridopyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of key biological targets. The SAR studies highlighted herein demonstrate that subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The successful development of covalent KRAS-G12C inhibitors and highly potent Smo antagonists underscores the power of structure-based drug design in conjunction with this versatile chemical framework.
Future research will likely focus on exploring new substitution patterns to identify novel biological targets, optimizing the pharmacokinetic profiles to enhance in vivo efficacy and safety, and applying this scaffold to other disease areas where the identified targets play a crucial role. The in-depth understanding of the SAR of tetrahydropyridopyrimidine derivatives will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- 1. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yangresearchlab.org [yangresearchlab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
The 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus is a bicyclic heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure and versatile substitution patterns allow for the precise orientation of pharmacophoric groups, enabling potent and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of this important scaffold, focusing on its application in the development of kinase inhibitors for oncology, and includes detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction to a Versatile Scaffold
The this compound core is a key building block in the design of novel therapeutics. Its structure, featuring a fused pyrimidine and a partially saturated pyridine ring, serves as a robust framework for developing inhibitors that target ATP-binding sites in enzymes, particularly protein kinases. Derivatives of this scaffold have demonstrated significant potential in cancer therapy by inhibiting key signaling pathways involved in cell proliferation and survival.
Key Biological Targets and Therapeutic Applications
The versatility of the this compound scaffold has led to its exploration against a range of important drug targets. Notably, it has been frequently employed in the development of inhibitors for several key proteins in oncology.
Extracellular Signal-Regulated Kinase 2 (Erk2) Inhibition
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and division. Dysregulation of this pathway is a hallmark of many cancers. The this compound scaffold has been successfully utilized to develop potent and selective inhibitors of Erk2, a key component of this pathway.[1][2] These inhibitors have shown the ability to reduce levels of phosphorylated RSK, a downstream substrate of Erk, in both cellular assays and in vivo tumor models.[1][2]
Axl Receptor Tyrosine Kinase Inhibition
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis and drug resistance in various cancers. Selective Axl inhibition is a promising therapeutic strategy. Researchers have designed and synthesized novel this compound derivatives that act as potent and selective Axl inhibitors with favorable pharmacokinetic profiles.[3]
KRAS-G12D Inhibition
Mutations in the KRAS gene are among the most common drivers of cancer, with the G12D mutation being particularly prevalent in pancreatic and biliary cancers. Targeting KRAS-G12D has been a significant challenge in drug discovery. Recent work has focused on developing novel inhibitors with a this compound core that demonstrate selective anti-proliferative activity in KRAS-G12D mutant cancer cell lines.[4]
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of representative this compound-based inhibitors against their respective targets.
Table 1: In Vitro and Cellular Activity of Erk2 Inhibitors
| Compound | Erk2 IC50 (µM) | p-RSK IC50 in HepG2 cells (µM) | Reference |
| 8f | Not Reported | 2.8 (in RPMI-8226 cells) | [1] |
Table 2: In Vitro and Cellular Activity of Axl Inhibitors
| Compound | Axl IC50 (nM) | Mer IC50 (nM) | Cellular p-Axl IC50 (nM) | Reference |
| ER-001259851-000 | Data not available in abstract | Data not available in abstract | Data not available in abstract | [3] |
Table 3: In Vitro and Cellular Activity of KRAS-G12D Inhibitors
| Compound | KRAS-G12D Enzymatic IC50 (µM) | Panc1 (KRAS-G12D) Cellular IC50 (µM) | A549 (WT) Cellular IC50 (µM) | Selectivity Index (A549/Panc1) | Reference |
| 10c | > 10 | 1.40 | Not explicitly stated, but selectivity is 4.9-fold | 4.9 | [4] |
| 10k | 0.009 | 2.22 | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide an overview of the key experimental protocols used in the synthesis and evaluation of this compound derivatives.
General Synthesis of the this compound Scaffold
A common synthetic route to the this compound core involves the reaction of a substituted 2,4-dichloropyrido[3,4-d]pyrimidine with a desired amine. The following is a representative procedure:
-
Starting Material: 2,4-dichloro-7-(phenylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
-
Reaction: The starting material (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Amine: The desired amine (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2 equivalents) are added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen) overnight.
-
Work-up and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is subjected to an aqueous work-up (e.g., extraction with ethyl acetate and water) and the crude product is purified by column chromatography to yield the desired substituted this compound.[4]
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays. A general protocol is as follows:
-
Assay Components: The assay mixture typically contains the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and the mixture is incubated at a controlled temperature (e.g., 30 °C or room temperature) for a specified period.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP), or non-radiometric methods like fluorescence-based assays (e.g., LanthaScreen®, HTRF®) or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The results are expressed as the percentage of kinase activity relative to a control (e.g., DMSO). The IC50 values are then calculated by fitting the dose-response data to a suitable equation using non-linear regression analysis.
Cellular Proliferation Assays
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using cell viability assays. The Cell Counting Kit-8 (CCK-8) assay is a widely used method:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).
-
Addition of CCK-8 Reagent: After the incubation period, the CCK-8 solution is added to each well and the plates are incubated for a further 1-4 hours.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[4]
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in the understanding of complex biological and chemical processes.
Caption: Inhibition of the Erk2 signaling pathway by this compound derivatives.
Caption: Generalized workflow for the synthesis of the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable core structure in the design of potent and selective inhibitors of various kinases and other important biological targets. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution make it an attractive starting point for the development of novel drug candidates. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new biological targets, and leveraging this privileged scaffold to address unmet medical needs, particularly in the field of oncology. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the successes of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and this compound Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Tetrahydropyridopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The tetrahydropyridopyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. Their synthetic tractability, primarily through multicomponent reactions like the Biginelli reaction, allows for the facile generation of large and diverse chemical libraries, making them ideal candidates for drug discovery programs. This technical guide provides an in-depth exploration of the chemical space of tetrahydropyridopyrimidine derivatives, focusing on their synthesis, key biological activities, and the underlying signaling pathways they modulate. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a comprehensive summary of structure-activity relationship (SAR) data to aid researchers in the rational design of novel therapeutic agents.
Synthetic Strategies: The Biginelli Reaction and Beyond
The most common and efficient method for the synthesis of the tetrahydropyrimidine core is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a urea or thiourea derivative.[1][2] This reaction is typically catalyzed by an acid and can be performed under various conditions, including conventional heating and microwave irradiation.[1][3] The versatility of the Biginelli reaction allows for the introduction of a wide range of substituents at multiple positions of the heterocyclic ring, enabling extensive exploration of the chemical space.
Beyond the classical Biginelli reaction, other synthetic methodologies have been developed to access diverse tetrahydropyridopyrimidine analogs. These include variations in the starting materials, the use of different catalysts to improve yields and reaction times, and multi-step synthetic sequences to achieve more complex substitution patterns.[4]
Biological Activities and Therapeutic Potential
Tetrahydropyridopyrimidine derivatives have been investigated for a multitude of biological activities, with several classes of compounds showing promise in preclinical studies.
Anticancer Activity
A significant body of research has focused on the anticancer properties of tetrahydropyridopyrimidine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those from lung, breast, colon, and pancreatic cancers.[5][6]
One of the most notable recent advancements is the discovery of tetrahydropyridopyrimidine derivatives as potent and irreversible covalent inhibitors of the KRAS-G12C mutant protein.[7][8][9] The KRAS oncogene is frequently mutated in human cancers, and the G12C mutation has emerged as a key therapeutic target.[7] These inhibitors typically feature an electrophilic "warhead," such as an acrylamide group, that forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state.[7] This inhibition blocks downstream signaling through the MAPK pathway, leading to reduced cancer cell proliferation and, in some cases, tumor regression in in vivo models.[7][10]
Another important target for tetrahydropyridopyrimidine-based anticancer agents is the Hedgehog (Hh) signaling pathway.[11][12] Aberrant activation of the Hh pathway is implicated in the development and progression of several cancers, including medulloblastoma and basal cell carcinoma.[11][12] Certain tetrahydropyridopyrimidine derivatives act as antagonists of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway, thereby inhibiting downstream signaling and suppressing tumor growth.[11][12]
Antibacterial Activity
Several studies have demonstrated the antibacterial potential of tetrahydropyrimidine derivatives against a range of Gram-positive and Gram-negative bacteria.[1] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall. The broad-spectrum activity and synthetic accessibility of these compounds make them attractive starting points for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Signaling Pathways Modulated by Tetrahydropyridopyrimidine Derivatives
The therapeutic effects of tetrahydropyridopyrimidine derivatives are mediated by their interaction with specific molecular targets and the subsequent modulation of key cellular signaling pathways.
KRAS-MAPK Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The KRAS-G12C mutation results in a constitutively active protein that continuously signals downstream through the RAF-MEK-ERK (MAPK) cascade, promoting cell proliferation, survival, and differentiation. Tetrahydropyridopyrimidine-based KRAS-G12C inhibitors covalently bind to the mutant protein, preventing GTP binding and thereby inhibiting the entire downstream signaling cascade.
Caption: KRAS-MAPK signaling pathway and the inhibitory action of tetrahydropyridopyrimidine derivatives.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the "off" state, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell growth and survival. Tetrahydropyridopyrimidine-based SMO antagonists bind to and inhibit SMO, thereby blocking the downstream activation of GLI transcription factors and suppressing pathway activation.
References
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yangresearchlab.org [yangresearchlab.org]
- 12. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for Tetrahydropyridopyrimidine Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism, by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Tetrahydropyridopyrimidines have emerged as a promising scaffold in the design of potent and selective kinase inhibitors. This document provides detailed protocols for in vitro biochemical and cell-based kinase assays tailored for the evaluation of tetrahydropyridopyrimidine-based inhibitors.
Principle of Kinase Assays
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[1] The inhibitory effect of a compound like a tetrahydropyridopyrimidine is determined by quantifying the reduction in this kinase activity.[1] Various detection methods can be employed, including radiometric, fluorescence, and luminescence-based readouts.[2][3]
Biochemical Kinase Assay Protocols
Biochemical assays utilize purified kinase enzymes and substrates to assess the direct inhibitory effect of compounds on kinase activity.[3]
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescent signal indicates inhibition of the kinase by the test compound.[1]
Materials:
-
Purified target kinase
-
Specific peptide substrate
-
Tetrahydropyridopyrimidine inhibitor stock solutions (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the tetrahydropyridopyrimidine test compounds in DMSO.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a known positive control inhibitor to the appropriate wells of the 384-well plate.[1]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay.[1]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Initiate the kinase reaction by adding ATP. A "no kinase" control, containing the reaction mixture without the enzyme, should be included to represent 100% inhibition.[1]
-
Incubation: Gently mix the plate on a plate shaker and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[1]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[1]
-
Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal, then measure the luminescence intensity of each well using a plate reader.[1]
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no kinase (100% inhibition) controls. Determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, by fitting the data to a four-parameter logistic curve.[4]
Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen®)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for assessing kinase activity.[5]
Materials:
-
Purified target kinase
-
Fluorescently labeled peptide substrate (e.g., Fl-poly-GT)
-
Terbium-labeled anti-phospho-specific antibody (e.g., Tb-pY20)
-
Tetrahydropyridopyrimidine inhibitor stock solutions (in DMSO)
-
Kinase buffer
-
ATP solution
-
TR-FRET dilution buffer
-
EDTA solution (to stop the reaction)
-
Assay plates suitable for TR-FRET
Procedure:
-
Prepare a 2X serial dilution of the kinase. [6]
-
Prepare a 2X substrate and 2X ATP solution in kinase buffer. [6]
-
Start the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to 5 µL of the 2X kinase solution in each well. [6]
-
Incubate the reaction for 1 hour at room temperature. [6]
-
Prepare a 2X EDTA/2X antibody solution in TR-FRET dilution buffer. [6]
-
Stop the kinase reaction by adding 10 µL of the 2X EDTA/antibody solution to each well. [6]
-
Incubate for at least 30 minutes before reading the plate on a TR-FRET compatible plate reader. [6]
Cell-Based Kinase Assay Protocol
Cell-based assays measure the effect of inhibitors on kinase activity within a cellular context, providing more physiologically relevant data.[7]
Protocol 3: Cellular Phosphorylation ELISA
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific substrate of the target kinase in cell lysates.[7]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Tetrahydropyridopyrimidine inhibitor stock solutions
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells into a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the tetrahydropyridopyrimidine inhibitors.[7]
-
Cell Lysis: After the desired incubation period, aspirate the media, wash the cells with ice-cold PBS, and then add cell lysis buffer.[7]
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate.[7] b. Incubate for 2 hours at room temperature or overnight at 4°C.[7] c. Wash the plate three times with wash buffer.[7] d. Add the phospho-specific detection antibody and incubate for 1 hour.[7] e. Wash the plate, then add the HRP-conjugated secondary antibody and incubate for 1 hour.[7] f. After a final wash, add the TMB substrate and incubate in the dark.[7] g. Stop the reaction with the stop solution and measure the absorbance at 450 nm.[7]
Data Presentation
Summarize all quantitative data, such as IC50 values from different assays and compounds, in clearly structured tables for easy comparison.
| Inhibitor | Assay Type | Target Kinase | IC50 (nM) |
| Tetrahydropyridopyrimidine A | Luminescence | Kinase X | 15 |
| Tetrahydropyridopyrimidine B | TR-FRET | Kinase X | 25 |
| Tetrahydropyridopyrimidine A | Cellular ELISA | Kinase X | 150 |
| Positive Control | Luminescence | Kinase X | 5 |
Visualizations
Caption: Experimental workflow for the luminescence-based kinase inhibition assay.
Caption: Simplified signaling pathway and the point of inhibition.
Caption: Decision tree for selecting the appropriate kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com.br [promega.com.br]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of novel kinase inhibitors, demonstrating significant potential in oncology.[1] Derivatives of this heterocyclic system have been identified as potent inhibitors of critical signaling kinases such as Extracellular signal-regulated kinase 2 (Erk2) and Axl receptor tyrosine kinase.[2][3] These kinases are pivotal components of signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5] Dysregulation of these pathways is a hallmark of many cancers, making inhibitors of these kinases promising therapeutic agents.
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound compounds. The assays covered include cell proliferation, apoptosis induction, and cell cycle analysis.
Signaling Pathways of Interest
This compound compounds primarily exert their effects by inhibiting key kinases in oncogenic signaling pathways. Understanding these pathways is crucial for interpreting assay results.
MAPK/Erk Signaling Pathway
The MAPK/Erk pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[4][6] The pathway consists of a series of protein kinases, including Ras, Raf, MEK, and Erk.[7] Erk1/2 are the final kinases in this cascade, and their activation is critical for the phosphorylation of numerous cytoplasmic and nuclear substrates that promote cell proliferation and survival.[6] Inhibition of Erk2 by this compound derivatives can block these downstream effects, leading to anti-proliferative and pro-apoptotic outcomes.
Axl Receptor Tyrosine Kinase Signaling Pathway
Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[3] Upon binding its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream signaling cascades including the PI3K/Akt and MAPK/Erk pathways.[5][8] These pathways collectively promote cell survival, proliferation, migration, and invasion.[5] Overexpression and aberrant activation of Axl are associated with tumor progression and drug resistance in various cancers.[8] Selective inhibition of Axl by this compound derivatives can counteract these oncogenic signals.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Tetrahydropyridopyrimidine Derivatives in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyridopyrimidine derivatives have emerged as a promising class of targeted therapeutic agents, particularly as inhibitors of the KRAS-G12C mutation, a key driver in various cancers. This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of these compounds using cell line-derived xenograft (CDX) models. The protocols outlined below are based on established methodologies and findings from preclinical studies on KRAS-G12C inhibitors.
Mechanism of Action: Covalent Inhibition of KRAS-G12C
A notable class of tetrahydropyridopyrimidine derivatives functions as irreversible covalent inhibitors of the KRAS-G12C mutant protein.[1][2][3] These compounds specifically target the mutated cysteine residue at position 12, forming a permanent bond that locks the KRAS protein in its inactive, GDP-bound state.[1][2][3] This prevents the activation of downstream oncogenic signaling pathways, primarily the RAS-MAPK and PI3K/Akt pathways, thereby inhibiting tumor cell proliferation and survival.[1] Adagrasib (MRTX849) is a clinical development candidate from this class that has demonstrated significant antitumor activity in preclinical models.[4][5][6]
Signaling Pathway Inhibition
The inhibition of KRAS-G12C by tetrahydropyridopyrimidine derivatives blocks downstream signaling cascades crucial for cancer cell growth and survival.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and cellular potency of representative tetrahydropyridopyrimidine derivatives from published studies.
Table 1: In Vivo Efficacy in MIA PaCa-2 Xenograft Model
| Compound | Dose (mg/kg) | Dosing Schedule | Route | Tumor Growth Inhibition (TGI) | Observations | Reference |
| Compound 13 | 30 | Once Daily (QD) | IP | Significant tumor regression | 2/6 mice tumor-free at day 25. | [1][2] |
| Compound 13 | 100 | Once Daily (QD) | IP | Significant tumor regression | 4/6 mice tumor-free at day 25. | [1][2] |
| Adagrasib (MRTX849) | 100 | Once Daily (QD) | PO | Durable complete responses | Mice remained tumor-free for 70 days. | [5] |
Table 2: Cellular Potency (IC50 Values)
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Compound 13 | H358 | pERK Inhibition | 70 | [1][2] |
| Compound 13 | MIA PaCa-2 | pERK Inhibition | 48 | [2] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Cell Viability | 5 | [7] |
| Adagrasib (MRTX849) | NCI-H358 | Cell Viability | 14 | [7] |
Experimental Protocols
General Workflow for Xenograft Efficacy Study
The following diagram illustrates the typical workflow for an in vivo efficacy study using a cell line-derived xenograft model.
Protocol 1: Cell Culture and Preparation for Implantation
Objective: To prepare a viable single-cell suspension of cancer cells for subcutaneous implantation into immunodeficient mice.
Materials:
-
Human pancreatic cancer cell line (e.g., MIA PaCa-2, ATCC® CRL-1420™)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 2.5% horse serum)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Cell Culture: Culture MIA PaCa-2 cells in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase (70-80% confluency) at the time of harvesting.
-
Harvesting: a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 10 mL of complete growth medium. e. Transfer the cell suspension to a 50 mL conical tube.
-
Cell Washing and Counting: a. Centrifuge the cell suspension at 300 x g for 5 minutes. b. Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile, serum-free medium or PBS. c. Perform a cell count using a hemocytometer. Assess cell viability with trypan blue; viability should be >95%.
-
Final Suspension: a. Centrifuge the cells again at 300 x g for 5 minutes. b. Resuspend the cell pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel® to achieve the desired final concentration (e.g., 3 x 10⁷ cells/mL for a 3 x 10⁶ cell injection in 100 µL). c. Keep the cell suspension on ice until ready for injection to maintain viability and prevent Matrigel® from solidifying.
Protocol 2: Subcutaneous Xenograft Implantation and Monitoring
Objective: To establish subcutaneous tumors in immunodeficient mice and monitor their growth to determine treatment efficacy.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Prepared cancer cell suspension
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.
-
Tumor Implantation: a. Anesthetize each mouse using isoflurane. b. Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10⁶ MIA PaCa-2 cells) into the right flank of each mouse.[8] c. Monitor the animals until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Begin monitoring for tumor formation approximately 7-10 days post-implantation. b. Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomization and Treatment Initiation: a. When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).[2] b. Record the initial body weight of each mouse.
-
Treatment Administration: a. Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% Methylcellulose + 0.2% Tween® 80 in sterile water) according to the same route and schedule as the treatment group. b. Treatment Group(s): Administer the tetrahydropyridopyrimidine derivative at the predetermined doses (e.g., 30 mg/kg and 100 mg/kg, intraperitoneally, once daily).[1]
-
Efficacy and Tolerability Assessment: a. Continue to measure tumor volumes and body weights 2-3 times per week throughout the study. b. Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture). c. The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
-
Data Analysis: a. At the end of the study, euthanize the animals according to institutional guidelines. b. Excise, weigh, and photograph the tumors. c. Analyze the tumor growth data to determine the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Protocol 3: Target Engagement Assay
Objective: To confirm that the tetrahydropyridopyrimidine derivative is engaging with its intended target (KRAS-G12C) within the tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Liquid nitrogen
-
Homogenization buffer
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS/MS equipment
Procedure:
-
Tumor Harvesting: a. At specified time points post-dose (e.g., 3 and 24 hours after the 1st and 5th doses), euthanize a subset of mice from each group.[1] b. Excise the tumors, rinse with cold PBS, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Tissue Processing: a. Homogenize the frozen tumor tissue in an appropriate lysis buffer. b. Clarify the lysate by centrifugation to remove cellular debris.
-
Target Engagement Analysis (LC-MS/MS Method): a. Quantify the total protein concentration in the tumor lysates. b. An LC-MS-based assay can be used to quantitatively measure the interaction of the compound with KRAS-G12C.[1] c. This typically involves tryptic digestion of the tumor lysate followed by quantifying the decrease in the cysteine-12-containing peptide relative to a control peptide from the KRAS protein.[1] d. The percentage of KRAS-G12C engagement is calculated based on the reduction of the unmodified target peptide in the treated samples compared to the vehicle control. Following multiple doses, KRAS-G12C engagement can be maintained at high levels (e.g., >65%), demonstrating sustained target residence time.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: Synthesis and Evaluation of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as KRAS-G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as covalent inhibitors of the KRAS-G12C mutant, a key oncogenic driver in various cancers.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, is a common driver mutation, particularly in non-small cell lung cancer. This mutation creates a unique cysteine residue that can be targeted by covalent inhibitors. The this compound scaffold has emerged as a promising core structure for the development of potent and selective KRAS-G12C inhibitors. These inhibitors irreversibly bind to the mutant cysteine, locking the KRAS protein in its inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1][2]
KRAS-G12C Signaling Pathway
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active KRAS-GTP complex. This constitutively active state stimulates downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation, survival, and differentiation. Covalent inhibition of KRAS-G12C prevents the exchange of GDP for GTP, effectively shutting down these downstream pathways.
References
Development of Erk2 Inhibitors Featuring a Tetrahydropyridopyrimidine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of selective Extracellular Signal-Regulated Kinase 2 (Erk2) inhibitors built upon a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. Dysregulation of the Ras-Raf-MEK-ERK signaling pathway is a critical driver in numerous human cancers, making Erk2 a compelling therapeutic target.[1] The tetrahydropyridopyrimidine core has emerged as a privileged scaffold for developing potent and selective ATP-competitive inhibitors of Erk2.[2][3]
These notes detail the underlying biology, key experimental protocols, and representative data for researchers engaged in the discovery and characterization of novel Erk2 inhibitors.
The ERK Signaling Pathway: A Key Regulator of Cellular Processes
The Mitogen-Activated Protein Kinase (MAPK) cascade, of which Erk is a central component, is a highly conserved signaling pathway that transduces extracellular signals from the cell surface to the nucleus, ultimately regulating gene expression and critical cellular processes like proliferation, differentiation, and survival.[4] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K). Finally, MEK1/2 phosphorylates and activates Erk1/2 (MAPK) on threonine and tyrosine residues (Thr185/Tyr187 in Erk2).[5] Activated, phosphorylated Erk (p-Erk) then translocates to the nucleus to phosphorylate a multitude of transcription factors, or remains in the cytoplasm to regulate other substrates.[6]
Dysregulation of this pathway, often through mutations in Ras or BRAF, is a hallmark of many cancers, leading to sustained proliferative signaling.[1] Inhibiting Erk2, the final kinase in this cascade, offers a strategy to block this aberrant signaling and potentially overcome resistance mechanisms that arise from targeting upstream components like MEK or BRAF.[7]
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the biochemical and cellular activities of representative Erk2 inhibitors featuring the tetrahydropyridopyrimidine core. These compounds were identified through high-throughput screening and optimized via structure-based drug design.[2][3]
Table 1: Biochemical Activity of Tetrahydropyridopyrimidine-Based Erk Inhibitors
| Compound ID | Erk2 IC50 (nM) | Erk1 IC50 (nM) | p38α IC50 (nM) | JNK1 IC50 (nM) | Ki (nM) for Erk2 | Reference |
| ERK2-IN-4 | 10 | 50 | >10,000 | >10,000 | 2 | [4] |
| Compound 2 | 1 | - | - | - | - | [5] |
| Compound 27 | 0.19 | - | - | - | - | [5] |
| Compound 28 | - | - | - | - | 0.6 | [5] |
| Compound 31 | 160 | 190 | - | - | - | [5] |
| LY3214996 | 5 | 5 | - | - | - | [7][8] |
IC50: The concentration of inhibitor required for 50% inhibition of kinase activity. Ki: The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. A lower value indicates higher potency.
Table 2: Cellular Activity in BRAF V600E Mutant A375 Melanoma Cells
| Compound ID | p-RSK EC50 (nM) | Cell Proliferation GI50 (nM) | Apoptosis Induction | Reference |
| ERK2-IN-4 | 100 | 200 | Concentration-dependent | [4] |
| Compound 2 | - | 45 (HepG2 cells) | - | [5] |
| Compound 31 | - | 130 | - | [5] |
EC50: The concentration of inhibitor required for a 50% reduction of the phosphorylation of a downstream substrate (e.g., RSK) in a cellular context. GI50: The concentration of inhibitor required for 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of tetrahydropyridopyrimidine-based Erk2 inhibitors are provided below.
General Synthesis of the Tetrahydropyridopyrimidine Core
The synthesis of the this compound scaffold can be achieved through a multi-step process, which allows for diversification at key positions to explore structure-activity relationships (SAR).[9]
Protocol:
-
Amide Condensation: The commercially available starting material, such as the TFA salt of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, undergoes an amide condensation reaction with a suitable carboxylic acid (e.g., 4-fluoro-1-naphthoic acid) to form a key intermediate.[9]
-
Nucleophilic Aromatic Substitution: The chloro-substituents at the C2 and C4 positions of the pyrimidine ring are sequentially displaced by various amines or other nucleophiles to introduce diversity.
-
Deprotection: If protecting groups (e.g., Boc) are used on the appended side chains, they are removed in the final step to yield the target inhibitor.
-
Purification and Characterization: The final compound is purified by chromatography and its structure confirmed by NMR and mass spectrometry.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay determines the in vitro potency (IC50) of a compound against the purified Erk2 enzyme by measuring the amount of ADP produced in the kinase reaction.[4][10]
Materials:
-
Recombinant active Erk2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[4][10]
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Luminometer
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant active Erk2 enzyme and MBP substrate in kinase buffer.
-
Inhibitor Addition: Add 1 µL of serially diluted test compound (or DMSO for control) to the wells of a 384-well plate.[10] The final DMSO concentration should not exceed 1%.[11]
-
Enzyme/Substrate Addition: Add 2 µL of the Erk2/MBP mixture to each well.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Phospho-Erk Assay (In-Cell Western)
This assay measures the ability of a compound to inhibit Erk2 activity within a cellular context by quantifying the phosphorylation of Erk itself or a direct downstream substrate like RSK.[4][12]
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375, melanoma, BRAF V600E)
-
96-well microplates
-
Serum-free cell culture medium
-
Growth factor for stimulation (e.g., EGF)
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% milk powder or BSA in PBS)
-
Primary antibodies: anti-phospho-Erk1/2 and anti-total-Erk1/2
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and 700DX)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding: Seed A375 cells into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal Erk activity, replace the growth medium with serum-free medium and incubate for 4-24 hours.[4]
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[4]
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to induce Erk phosphorylation.[6]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100.[12]
-
Blocking: Block non-specific antibody binding sites with Blocking Buffer.[12]
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of primary antibodies: a mouse anti-phospho-Erk1/2 antibody and a rabbit anti-total-Erk1/2 antibody.[13]
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of two secondary antibodies: an anti-mouse antibody conjugated to an 800 nm fluorophore and an anti-rabbit antibody conjugated to a 700 nm fluorophore.[12]
-
Imaging: Wash the plate and scan on an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity in both the 700 nm (total Erk) and 800 nm (phospho-Erk) channels. Normalize the phospho-Erk signal to the total Erk signal for each well. Plot the normalized signal against inhibitor concentration to determine the EC50 value.
In Vivo Efficacy Study (Tumor Xenograft Model)
Evaluating the anti-tumor activity of lead compounds in a preclinical animal model is a crucial step in the drug development process.[7]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cells (e.g., HCT116 colorectal cancer cells)
-
Vehicle for drug formulation (e.g., 50 mM Sodium Citrate Buffer pH=4 with 1% Hydroxyethylcellulose, 0.25% Tween)[14]
-
Test compound
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million HCT116 cells) into the flank of each mouse.[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., by oral gavage) at a defined dose and schedule (e.g., once or twice daily).[7]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a defined treatment period.
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Erk) and histological evaluation.
Conclusion
The tetrahydropyridopyrimidine scaffold serves as a robust starting point for the development of potent and selective Erk2 inhibitors. The successful discovery and optimization of these compounds rely on a systematic approach that integrates structure-based design, chemical synthesis, and a comprehensive suite of biochemical, cellular, and in vivo assays. The protocols outlined in this document provide a foundational framework for researchers aiming to identify and characterize novel Erk2-targeted therapeutics for the treatment of cancer.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Discovery of this compound inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Design and Synthesis of Axl Inhibitors Based on the Tetrahydropyridopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the design, synthesis, and biological evaluation of a novel class of Axl kinase inhibitors built upon the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. The information presented herein is intended to guide researchers in the development of potent and selective Axl inhibitors for therapeutic applications in oncology.
Introduction to Axl as a Therapeutic Target
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in cancer therapy.[1] Overexpression and aberrant activation of Axl are frequently observed in a variety of human cancers and are associated with poor prognosis, tumor metastasis, and the development of drug resistance. The binding of its ligand, Gas6 (Growth Arrest-Specific 6), induces Axl dimerization and autophosphorylation, triggering downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1] These pathways are crucial for promoting cell survival, proliferation, migration, and invasion.[1] Consequently, the development of small molecule inhibitors that target the Axl kinase domain is a promising strategy to counteract its oncogenic functions.
The Tetrahydropyridopyrimidine Scaffold
A novel series of Axl inhibitors based on the this compound scaffold has been developed, leading to the identification of potent and selective compounds.[1] This scaffold provides a rigid core for the strategic placement of substituents that can interact with key residues in the ATP-binding pocket of the Axl kinase domain.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of the lead compound, ER-001259851-000 (also referred to as ER-851), against Axl and the related Mer kinase.
| Compound | Target | IC50 (nM)[1][2] | Selectivity (Mer/Axl) |
| ER-001259851-000 | Axl | 5.2 | >35-fold |
| Mer | 190 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Axl signaling pathway and the general workflow for the design and evaluation of Axl inhibitors.
Caption: Axl Signaling Pathway.
Caption: Experimental Workflow for Axl Inhibitor Development.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and evaluation of Axl inhibitors based on the tetrahydropyridopyrimidine scaffold. For detailed, step-by-step instructions, it is highly recommended to consult the supplementary information of the primary literature.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a potential synthetic route. The specific reagents and conditions should be optimized based on the desired substitutions.
Materials:
-
Substituted 4-chloronicotinonitrile
-
Appropriate amine
-
Substituted amidine hydrochloride
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Appropriate boronic acid or organotin reagent
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of the 4-aminonicotinonitrile intermediate:
-
Dissolve the substituted 4-chloronicotinonitrile in a suitable solvent such as DMF.
-
Add the appropriate amine and a base (e.g., triethylamine).
-
Stir the reaction at room temperature or with heating until completion, monitored by TLC.
-
Work up the reaction by extraction and purify the product by column chromatography.
-
-
Cyclization to form the tetrahydropyridopyrimidine core:
-
To a solution of the 4-aminonicotinonitrile intermediate in an anhydrous solvent like DMF, add sodium hydride portion-wise at 0 °C.
-
After stirring for a short period, add the substituted amidine hydrochloride.
-
Heat the reaction mixture until the cyclization is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product.
-
Purify the crude product by silica gel chromatography.
-
-
Functionalization of the scaffold (e.g., via Suzuki Coupling):
-
If the scaffold contains a suitable handle (e.g., a halogen), it can be further functionalized.
-
Combine the tetrahydropyridopyrimidine core, the desired boronic acid, a palladium catalyst, and a base in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the final compound by column chromatography or preparative HPLC.
-
Protocol 2: Axl Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro potency of the synthesized compounds against the Axl kinase using a luminescence-based assay.
Materials:
-
Recombinant human Axl kinase
-
Kinase substrate (e.g., a synthetic peptide like AXLtide or a generic substrate like Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the Axl kinase and the kinase substrate to each well (except the negative control).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for Axl, if known.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cellular Axl Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of the inhibitors to block Axl autophosphorylation in a cellular context.
Materials:
-
A suitable cancer cell line with high Axl expression (e.g., NCI-H1299)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Gas6 ligand (optional, for stimulating Axl phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Axl (Tyr779), anti-total Axl, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal receptor tyrosine kinase activity.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
(Optional) Stimulate the cells with Gas6 for a short period (e.g., 15-30 minutes) to induce Axl phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Axl overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Axl and a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Axl phosphorylation.
References
Application Notes and Protocols for Pharmacokinetic Profiling of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.[1][2] Early and comprehensive pharmacokinetic (PK) profiling of compounds based on this scaffold is crucial for identifying candidates with desirable drug-like properties, guiding lead optimization, and ensuring successful preclinical and clinical development. Poor pharmacokinetic characteristics, such as low bioavailability or rapid clearance, are significant causes of drug candidate failure.
These application notes provide a detailed overview and standardized protocols for the essential assays required to characterize the pharmacokinetic profile of novel this compound-based compounds. The included protocols for in vitro metabolic stability, in vivo pharmacokinetic studies, and bioanalytical method validation are designed to be readily implemented in a drug discovery laboratory.
Data Presentation: Pharmacokinetic Parameters
A systematic presentation of quantitative pharmacokinetic data is essential for the direct comparison of different compounds and for making informed decisions in the lead optimization process. The following tables provide a template for summarizing key pharmacokinetic parameters from both in vitro and in vivo studies.
Table 1: In Vitro Metabolic Stability in Liver Microsomes
| Compound ID | Species | Microsomal Protein (mg/mL) | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| THPP-001 | Human | 0.5 | 45 | 30.8 |
| THPP-002 | Human | 0.5 | > 120 | < 11.5 |
| THPP-003 | Human | 0.5 | 15 | 92.4 |
| THPP-001 | Rat | 0.5 | 25 | 55.5 |
| THPP-002 | Rat | 0.5 | 98 | 14.1 |
| THPP-003 | Rat | 0.5 | 10 | 138.6 |
Table 2: In Vivo Pharmacokinetic Parameters in Rodents
| Compound ID | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng·h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| THPP-001 | Rat | 2 | IV | 1500 | 0.08 | 2500 | 2.5 | 13.3 | 2.9 | - |
| THPP-001 | Rat | 10 | PO | 850 | 1.0 | 5000 | 3.0 | - | - | 40 |
| THPP-002 | Rat | 2 | IV | 1800 | 0.08 | 3600 | 4.5 | 9.3 | 3.8 | - |
| THPP-002 | Rat | 10 | PO | 1200 | 2.0 | 14400 | 5.0 | - | - | 80 |
| THPP-003 | Mouse | 5 | IV | 2500 | 0.08 | 2083 | 1.0 | 66.7 | 5.8 | - |
| THPP-003 | Mouse | 20 | PO | 400 | 0.5 | 833 | 1.2 | - | - | 10 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This protocol is designed to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
1. Materials and Reagents:
-
Test compounds (this compound-based)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with internal standard (IS) for reaction termination
-
96-well incubation plates and collection plates
-
LC-MS/MS system
2. Procedure:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the liver microsome suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Seal the collection plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical PK study in rats or mice to determine key parameters following intravenous (IV) and oral (PO) administration.
1. Animals and Housing:
-
Sprague-Dawley rats or CD-1 mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Dosing and Sample Collection:
-
Prepare the dosing formulations for IV and PO administration. A common vehicle is a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.
-
For the IV group, administer the compound via the tail vein. For the PO group, administer by oral gavage.
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.
-
Store the plasma samples at -80°C until bioanalysis.
3. Data Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration at each time point.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
Protocol 3: Bioanalytical Method Validation using LC-MS/MS
A validated bioanalytical method is essential for the accurate quantification of the test compound in biological matrices. The validation should be conducted according to regulatory guidelines (e.g., FDA, EMA).
1. Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: A standard curve should be prepared with at least six non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be determined at a minimum of three quality control (QC) concentrations (low, medium, and high). The mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated.
-
Recovery: The extraction efficiency of the analytical method.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
2. General Procedure:
-
Optimize the LC-MS/MS parameters for the specific analyte and internal standard, including mobile phase, column, gradient, and mass transitions (MRM).
-
Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Prepare calibration standards and quality control samples by spiking known concentrations of the analyte into the blank biological matrix.
-
Perform the validation experiments for each of the parameters listed above.
-
Document all procedures and results in a validation report.
Mandatory Visualizations
Signaling Pathways
Many this compound-based compounds are designed as inhibitors of kinases in key signaling pathways that drive cell proliferation and survival. The following diagrams illustrate two of the most common pathways targeted by these inhibitors: the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.
Caption: RAS-RAF-MEK-ERK signaling pathway with the point of inhibition by a this compound-based ERK inhibitor.
Caption: PI3K-AKT-mTOR signaling pathway with the point of inhibition by a this compound-based PI3K inhibitor.
Experimental Workflow
The following diagram illustrates the logical workflow for the pharmacokinetic profiling of a novel compound.
Caption: A logical workflow for the pharmacokinetic profiling of novel compounds from in vitro screening to in vivo studies and data analysis.
References
Troubleshooting & Optimization
Improving the aqueous solubility of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the aqueous solubility of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?
The limited aqueous solubility of this class of compounds typically stems from their physicochemical properties. The fused heterocyclic ring structure creates a rigid, planar system that can favor stable crystal lattice formation, making it difficult for water molecules to solvate the compound. Furthermore, the presence of both aromatic and aliphatic components can contribute to overall hydrophobicity. The solubility of these derivatives is also highly dependent on pH due to the basic nature of the nitrogen atoms within the pyridine and pyrimidine rings.[1][2][3]
Q2: What are the main strategies to improve the solubility of these compounds?
Solubility enhancement techniques can be broadly divided into chemical modifications and physical modifications or formulation approaches.[4]
-
Chemical Modifications: These involve altering the molecule itself.
-
Salt Formation: This is often the most effective and preferred method for ionizable compounds like pyridopyrimidines.[5] Reacting the basic nitrogen atoms with an acid (e.g., HCl) creates a much more soluble salt form.[6]
-
Prodrugs: A temporary modification of the drug molecule to improve solubility, which is later cleaved in the body to release the active drug.[5]
-
Derivatization: Introducing polar functional groups to the core structure, although this may alter the compound's pharmacological activity.
-
-
Physical Modifications & Formulation Strategies: These involve changing the physical state of the drug or mixing it with excipients.
-
pH Adjustment: Directly lowering the pH of the aqueous solution to protonate the molecule, thereby increasing its solubility.[6][7]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) like polyethylene glycol (PEG), propylene glycol, or ethanol to increase solubility.[4] This is a simple and rapid method to formulate.[4]
-
Complexation: Using complexing agents like cyclodextrins to encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[5][7]
-
Solid Dispersions: Dispersing the drug in a highly soluble hydrophilic matrix at a molecular level to create a stabilized amorphous form, which has a higher apparent water solubility than the crystalline form.[6][8]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can improve the dissolution rate, though it does not affect the equilibrium solubility.[4]
-
Q3: How does pH specifically influence the solubility of this compound class?
The this compound scaffold contains basic nitrogen atoms in its heterocyclic rings.[1][2]
-
In acidic conditions (lower pH): These nitrogen atoms become protonated, forming a positively charged ion (a cation). This ionized form is polar and interacts favorably with water molecules, leading to a significant increase in solubility.[3][6][9] This is the principle behind forming hydrochloride salts to improve solubility.[10]
-
In neutral or basic conditions (higher pH): The compound exists primarily in its neutral, un-ionized form. This form is less polar and therefore less soluble in water, which can lead to precipitation.[6]
Troubleshooting Guides
Q1: My compound precipitates out of my aqueous assay buffer. What steps can I take to prevent this?
-
Initial Check: First, verify the pH of your final assay buffer. If it is neutral or basic, the compound is likely in its less soluble, neutral form.
-
Troubleshooting Steps:
-
Adjust Buffer pH: If your assay permits, lower the buffer's pH to a mildly acidic range (e.g., pH 5.0-6.5) to favor the protonated, more soluble form of the compound.[3][6]
-
Use a Co-solvent: Prepare a high-concentration stock solution of your compound in 100% DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is sufficient to maintain solubility (typically 0.5-1%) but does not interfere with the assay.
-
Consider Formulation: For persistent issues, pre-formulating the compound with a solubilizing excipient may be necessary. Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common strategy to increase apparent solubility for in vitro testing.[5]
-
Q2: I am using a co-solvent like DMSO, but my compound still precipitates upon dilution into the aqueous buffer. What is happening?
This is a common issue where the final concentration of the co-solvent is below the level required to keep the drug in solution.
-
Troubleshooting Steps:
-
Increase Final Co-solvent Concentration: If the assay is tolerant, try increasing the final percentage of the co-solvent. However, be mindful of potential co-solvent-induced artifacts or toxicity in cell-based assays.
-
Change Co-solvent: Not all co-solvents are equal. Experiment with other pharmaceutically acceptable co-solvents such as PEG 400 or ethanol, which may have different solubilizing capacities for your specific derivative.[4]
-
Investigate Solid Dispersions: For in vivo studies or challenging compounds, creating an amorphous solid dispersion is a powerful technique.[8] Dispersing the drug in a hydrophilic polymer can prevent crystallization upon contact with an aqueous medium.[8]
-
Q3: I successfully made a hydrochloride salt of my derivative, which dramatically improved solubility. However, the solid material is very hygroscopic and difficult to handle. What are my alternatives?
While hydrochloride is a common and effective salt, other counterions can offer improved physical properties.
-
Troubleshooting Steps:
-
Screen Alternative Salt Forms: Explore other pharmaceutically acceptable counterions. Common alternatives include mesylate, tosylate, and sulfate, which may form salts with better physical stability (e.g., less hygroscopic, higher melting point).[5]
-
Explore Co-crystals: A co-crystal is a multi-component crystal where the drug and a co-former are held together by non-ionic interactions. Co-crystals can simultaneously improve solubility and critical physicochemical properties like stability and hygroscopicity.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common techniques and provides an estimate of their potential impact on the solubility of poorly soluble drug candidates.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment / Salt Formation | Ionization of the basic nitrogen atoms in the pyridopyrimidine core to form a soluble salt.[5][6] | >1000x | Requires ionizable groups on the drug molecule; potential for pH-dependent precipitation upon dilution.[5] |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.[4] | 10x - 500x | Simple and fast.[4] High concentrations may be toxic or affect assay performance. Risk of precipitation on dilution.[5] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin ring.[5][7] | 10x - 100x | Biocompatible. Requires a good fit between the drug and the cyclodextrin cavity. |
| Solid Dispersion | The drug is molecularly dispersed in a hydrophilic polymer, preventing crystallization and presenting it in a higher-energy amorphous state.[6][8] | 20x - 200x | Can significantly improve both dissolution rate and apparent solubility.[8] Requires specific formulation development. |
| Use of Surfactants | Surfactants form micelles in water, and the hydrophobic drug partitions into the hydrophobic core of the micelle.[5] | 50x - 500x | Very effective, but potential for toxicity, especially with ionic surfactants, limits their use.[5] |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Screening via pH-Shift
This protocol provides a rapid assessment of a compound's pH-dependent solubility.
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare two aqueous buffers: Phosphate Buffered Saline (PBS) at pH 7.4 and a Citrate Buffer at pH 3.0.
-
Addition: Add 5 µL of the 10 mM DMSO stock to 495 µL of each buffer in a 96-well plate or microcentrifuge tube. This creates a final concentration of 100 µM with 1% DMSO. Prepare a blank for each buffer with 5 µL of DMSO.
-
Equilibration: Seal the plate/tubes and shake at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. A significant increase in turbidity at pH 7.4 compared to pH 3.0 indicates poor solubility at neutral pH that is improved under acidic conditions.
-
Quantification (Optional): Centrifuge the samples to pellet any precipitate. Collect the supernatant and quantify the concentration of the soluble compound using HPLC-UV.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This experiment determines the binding constant and solubility enhancement provided by a complexing agent.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in a relevant buffer (e.g., PBS pH 7.4).
-
Addition: Add an excess amount of the solid test compound to each HP-β-CD solution in a glass vial. Ensure enough solid is added so that undissolved material remains at equilibrium.
-
Equilibration: Seal the vials tightly and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered samples appropriately and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
Data Plotting: Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant.
Visualizations
Caption: Logical troubleshooting workflow for solubility issues.
Caption: pH-dependent equilibrium of pyridopyrimidine derivatives.
Caption: Experimental workflow for initial solubility screening.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. This compound hydrochloride | C7H10ClN3 | CID 22707087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Metabolic Instability of Tetrahydropyridopyrimidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metabolic instability with tetrahydropyridopyrimidine compounds. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Clearance of a Tetrahydropyridopyrimidine Compound in Preliminary Screens
Q1: My tetrahydropyridopyrimidine lead compound shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?
A1: Tetrahydropyridopyrimidine compounds, as nitrogen-containing heterocycles, are susceptible to metabolism by two primary enzyme families:
-
Cytochrome P450 (CYP) Enzymes: These are the most common culprits for Phase I oxidative metabolism. For N-heterocycles, oxidation often occurs at electron-deficient carbon atoms adjacent to nitrogen atoms within the ring system. Unsubstituted positions on the pyrimidine or the tetrahydropyridine ring are potential "hotspots."
-
Aldehyde Oxidase (AO): This cytosolic enzyme is also known to metabolize N-heterocyclic compounds. AO-mediated metabolism can be a significant clearance pathway, especially for compounds designed to be resistant to CYP metabolism.[1] Oxidation by AO typically occurs at electron-deficient carbons adjacent to a ring nitrogen.
Troubleshooting Steps:
-
Enzyme Phenotyping: To distinguish between CYP and AO-mediated metabolism, conduct microsomal stability assays in the presence of specific inhibitors. For example, use a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT) and a potent AO inhibitor like hydralazine. A significant decrease in clearance in the presence of one of these inhibitors will indicate the primary metabolic pathway.
-
Metabolite Identification: Utilize high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the major metabolites. The mass shift will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).
Issue 2: Discrepancy Between Microsomal and Hepatocyte Stability Assays
Q2: My compound is relatively stable in liver microsomes but shows significantly higher clearance in hepatocytes. What could be the reason for this?
A2: This discrepancy strongly suggests the involvement of Phase II metabolic pathways, which are largely absent in microsomal preparations but present in intact hepatocytes.[2][3] For tetrahydropyridopyrimidine compounds, the most likely Phase II pathway is UDP-glucuronosyltransferase (UGT)-mediated glucuronidation . This process involves the conjugation of glucuronic acid to the compound, typically at a hydroxyl, amine, or carboxylic acid group, to increase its water solubility and facilitate excretion.[4][5]
A notable example is a tetrahydropyridopyrimidine-based KRAS-G12C inhibitor, which showed lower stability in hepatocytes compared to liver microsomes, indicating the involvement of Phase II metabolism.[6]
Troubleshooting Steps:
-
Hepatocyte Assay with UGT Cofactor: Ensure your hepatocyte stability assay includes the necessary cofactor for glucuronidation, which is uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Metabolite Identification in Hepatocytes: Analyze the supernatant from your hepatocyte incubation using LC-MS/MS to look for metabolites with a mass shift corresponding to the addition of glucuronic acid (+176 Da).
-
Incubation with Recombinant UGTs: To identify the specific UGT isoforms involved, you can perform incubations with a panel of recombinant human UGT enzymes.
Issue 3: Identifying and Blocking Metabolic "Hotspots"
Q3: How can I identify the specific site of metabolism on my tetrahydropyridopyrimidine compound and what are common strategies to block it?
A3: Identifying the "soft spot" or metabolic hotspot is crucial for designing more stable analogs.
Identification Strategies:
-
High-Resolution Mass Spectrometry (HRMS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation of metabolites. By comparing the fragmentation pattern of the parent compound with that of its metabolites, the site of modification can often be pinpointed.
-
In Silico Prediction Tools: Several computational models can predict the most likely sites of metabolism based on the compound's structure and reactivity.[7][8][9][10] These tools can provide a valuable starting point for your medicinal chemistry efforts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a metabolite, isolation and characterization by NMR are the gold standard.
Blocking Strategies:
Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed to improve stability:
-
Deuteration: Replacing a hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of metabolism.[11][12][13] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to break.
-
Bioisosteric Replacement: This involves replacing the metabolically labile group with a different functional group that is sterically and electronically similar but more resistant to metabolism.[14] For example, if an unsubstituted phenyl ring is being hydroxylated, it could be replaced with a pyridine or other heterocycle.
-
Introduction of Steric Hindrance: Placing a bulky group near the metabolic hotspot can sterically block the enzyme's access to that site, thereby reducing the rate of metabolism.
-
Modification of Electronic Properties: Introducing electron-withdrawing groups can decrease the electron density of an aromatic ring, making it less susceptible to oxidative metabolism by CYPs.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of metabolic instability and the effectiveness of mitigation strategies.
Table 1: Metabolic Stability of a Hypothetical Tetrahydropyridopyrimidine Compound (THPP-001)
| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 15 | 46.2 |
| Human Hepatocytes | 5 | 138.6 |
Table 2: Effect of Deuteration on the Metabolic Stability of THPP-001
| Compound | Modification | Human Liver Microsomes t½ (min) | Human Hepatocytes t½ (min) |
| THPP-001 | Parent | 15 | 5 |
| d-THPP-001 | Deuteration at C-X | 45 | 20 |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard solution
-
Acetonitrile (ACN) for reaction termination
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound and liver microsomes to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold ACN with an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Protocol 2: Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a test compound in intact hepatocytes, encompassing both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Test compound stock solution
-
Collagen-coated plates
-
Incubator (37°C, 5% CO₂)
-
Other materials as in the microsomal stability assay
Procedure:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Incubation:
-
Remove the plating medium and add fresh, pre-warmed medium containing the test compound at the desired concentration.
-
Incubate the plate at 37°C in a humidified incubator.
-
At specified time points, collect aliquots of the medium.
-
-
Sample Processing and Analysis:
-
Stop the reaction by adding ice-cold ACN with an internal standard to the collected aliquots.
-
Process and analyze the samples by LC-MS/MS as described in the microsomal stability protocol.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described previously.
-
Visualizations
Metabolic Pathways of Tetrahydropyridopyrimidine Compounds
Caption: Overview of Phase I and Phase II metabolic pathways for tetrahydropyridopyrimidine compounds.
Troubleshooting Workflow for Metabolic Instability
Caption: A logical workflow for troubleshooting the metabolic instability of drug candidates.
References
- 1. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Assays [merckmillipore.com]
- 3. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unimore.it [iris.unimore.it]
- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site of Metabolism Prediction Based on ab initio Derived Atom Representations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of site of metabolism [way2drug.com]
- 9. Predicting a Drug's Site of Metabolism - ChemistryViews [chemistryviews.org]
- 10. Metabolism site prediction based on xenobiotic structural formulas and PASS prediction algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Technical Support Center: Strategies to Reduce Off-target Effects of Tetrahydropyridopyrimidine Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of tetrahydropyridopyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays with our tetrahydropyridopyrimidine inhibitor. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common challenge when working with kinase inhibitors. A systematic approach is crucial to distinguish between on-target and off-target effects. We recommend a multi-step validation process:
-
Confirm Compound Integrity: First, ensure the purity and concentration of your inhibitor stock. Compound degradation or inaccurate concentration can lead to spurious results.
-
Dose-Response Analysis: Establish a clear dose-response relationship for both the intended on-target effect and the unexpected phenotype. A significant divergence in the potency for these two effects may suggest an off-target liability.
-
Use of Orthogonal Inhibitors: Employ a structurally distinct inhibitor that targets the same primary kinase but has a different off-target profile. If the unexpected phenotype is not replicated with the orthogonal inhibitor, it is more likely an off-target effect of your tetrahydropyridopyrimidine compound.[1]
-
Rescue Experiments: If possible, perform a rescue experiment by introducing a version of the target kinase that is resistant to your inhibitor. Reversal of the phenotype upon expression of the resistant mutant provides strong evidence for an on-target effect.[2]
-
Kinome-wide Profiling: The most direct method to identify potential off-target kinases is through comprehensive kinase selectivity profiling. This involves screening your compound against a large panel of kinases to determine its inhibitory activity at a fixed concentration or to generate IC50 values for a range of kinases.
Q2: What are the common off-target profiles for tetrahydropyridopyrimidine-based kinase inhibitors?
A2: The off-target profile of a tetrahydropyridopyrimidine inhibitor is highly dependent on the specific substitutions on the core scaffold. However, as this scaffold often acts as an ATP-competitive inhibitor, off-target effects on kinases with structurally similar ATP-binding pockets are common. For the related pyrido[2,3-d]pyrimidine scaffold, broad-spectrum activity has been observed, with some derivatives inhibiting kinases such as PDGFr, FGFr, EGFr, and c-Src.[3] The substituent at the 6-position of the pyridopyrimidine ring has been shown to significantly influence the inhibitor's selectivity profile.[3] For instance, a 6-(2,6-dichlorophenyl) moiety can lead to broader activity, while a 6-(3',5'-dimethoxyphenyl) group can confer high selectivity for FGFr.[4]
Q3: What medicinal chemistry strategies can we employ to improve the selectivity of our tetrahydropyridopyrimidine inhibitor?
A3: Several medicinal chemistry strategies can be employed to enhance the selectivity of your inhibitor:
-
Structure-Based Drug Design: Utilize co-crystal structures of your inhibitor bound to its intended target and key off-targets. This can reveal differences in the ATP-binding pockets that can be exploited to design more selective analogs. Introducing bulky substituents that create steric hindrance in the binding sites of off-target kinases while being accommodated by the on-target kinase is a common strategy.
-
Exploiting Unique Residues: Target less conserved amino acid residues in the ATP-binding site of the desired kinase. For example, covalent inhibitors can be designed to form a bond with a non-catalytic cysteine residue that is absent in many other kinases.
-
Allosteric Targeting: Design inhibitors that bind to allosteric sites outside of the highly conserved ATP-binding pocket. This can lead to greater selectivity.
-
Macrocyclization: Converting a linear inhibitor into a macrocycle can pre-organize the molecule into its bioactive conformation, which can enhance binding affinity and selectivity.
Q4: How can we experimentally validate a suspected off-target kinase?
A4: Once a potential off-target has been identified, for instance through kinome profiling, it is crucial to validate this interaction in a cellular context.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can confirm that your inhibitor binds to the suspected off-target protein within intact cells.
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the putative off-target kinase. If your inhibitor modulates the phosphorylation of a known substrate of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in in vitro kinase assay | 1. Non-specific binding of radiolabel. 2. Contaminated reagents. 3. Autophosphorylation of the kinase. | 1. Increase the number of wash steps and optimize the wash buffer. 2. Use fresh, high-quality reagents. 3. Run a control reaction without the substrate to quantify autophosphorylation. |
| Inconsistent IC50 values | 1. Inaccurate inhibitor concentration. 2. Variable ATP concentration. 3. Instability of the inhibitor in the assay buffer. | 1. Verify the concentration of your inhibitor stock solution. 2. For ATP-competitive inhibitors, ensure the ATP concentration is consistent and ideally at the Km for the kinase. 3. Assess the stability of your compound under the assay conditions. |
| Cellular phenotype does not correlate with biochemical potency | 1. Poor cell permeability of the inhibitor. 2. Efflux of the inhibitor by cellular transporters. 3. Intracellular metabolism of the inhibitor. 4. Off-target effects dominating the cellular response. | 1. Assess the physicochemical properties of your inhibitor and consider modifications to improve permeability. 2. Use cell lines with known expression of efflux pumps to test for susceptibility. 3. Perform metabolite identification studies. 4. Conduct kinome-wide profiling and validate off-targets as described in the FAQs. |
| Toxicity observed in cell-based assays at concentrations required for on-target inhibition | 1. Inhibition of off-target kinases essential for cell viability. 2. Inhibition of non-kinase off-targets. | 1. Perform a broad kinase selectivity screen to identify potential off-targets known to be involved in cell survival pathways. 2. Consider screening against a panel of common off-target proteins beyond kinases (e.g., GPCRs, ion channels). |
Quantitative Data Summary
Table 1: Example Selectivity Profile of a Pyrido[2,3-d]pyrimidine Analog
| Kinase Target | IC50 (nM) |
| FGFr | 60 |
| PDGFr | >50,000 |
| EGFr | >50,000 |
| c-Src | >50,000 |
| InsR | >50,000 |
Data derived from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, demonstrating high selectivity for FGFr with a specific analog.[4]
Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
This protocol describes a standard method for determining the potency of a tetrahydropyridopyrimidine inhibitor against a purified kinase using a radiometric assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Tetrahydropyridopyrimidine inhibitor stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Methodology:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the tetrahydropyridopyrimidine inhibitor in kinase reaction buffer. Include a DMSO-only control.
-
Prepare Reaction Mixture: In each well of a 96-well plate, add the kinase and its specific substrate, both diluted in kinase reaction buffer.
-
Add Inhibitor: Add the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should ideally be at the Km for the kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding phosphoric acid.
-
Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess drug-target interaction in a cellular environment based on ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells expressing the target kinase
-
Tetrahydropyridopyrimidine inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Methodology:
-
Cell Treatment: Treat cultured cells with the tetrahydropyridopyrimidine inhibitor at the desired concentration or with DMSO as a vehicle control. Incubate under normal cell culture conditions for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes to create a melt curve.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantify Soluble Protein: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer specific for the target kinase
-
Tetrahydropyridopyrimidine inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring NanoBRET™ signals
Methodology:
-
Transfection: Transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Culture the cells for 18-24 hours to allow for protein expression.[5]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into the wells of a white assay plate.
-
Compound Addition: Add the tetrahydropyridopyrimidine inhibitor at various concentrations to the wells. Include a no-inhibitor control.
-
Tracer Addition: Add the specific NanoBRET™ tracer to all wells.
-
Equilibration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read Plate: Read the plate within 20 minutes on a plate reader configured to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and target engagement by the inhibitor. Determine the IC50 value from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 5. eubopen.org [eubopen.org]
Technical Support Center: Optimization of Suzuki Coupling for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines via Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the Suzuki coupling reaction for the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines.
Issue 1: Low to No Product Yield
Question: I am observing very low to no yield in my Suzuki coupling reaction to synthesize a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in the Suzuki coupling of halogenated 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines can stem from several factors, primarily related to catalyst activity and the reactivity of the coupling partners. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is critical, especially for less reactive heteroaryl chlorides.[1]
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2] Consider switching to a more active catalytic system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and steric properties are important.[1]
-
Inappropriate Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[2]
-
Recommendation: The use of bulky ligands can often mitigate this issue by preventing the nitrogen from binding to the palladium center.
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed, especially with less reactive coupling partners like chlorides.
Issue 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
Question: My reaction is producing significant amounts of side products, such as the dehalogenated starting material (protodeboronation) or homocoupled products of the boronic acid. How can I minimize these side reactions?
Answer:
Side reactions like protodeboronation and homocoupling are common challenges in Suzuki coupling.
-
Protodeboronation (Cleavage of the C-B bond): This occurs when the boronic acid reacts with a proton source, often water or acidic impurities, instead of the palladium complex.[1]
-
Troubleshooting Steps:
-
Anhydrous Conditions: If feasible, use anhydrous solvents and reagents.[2]
-
Base Selection: Employing a weaker or less nucleophilic base can sometimes reduce the rate of protodeboronation.[1]
-
Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters, which are less prone to protodeboronation.[1]
-
-
-
Homocoupling (Ar-Ar formation): This side reaction can be promoted by the presence of oxygen or catalyzed by palladium.[1]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) to remove oxygen. The active Pd(0) catalyst is sensitive to oxidation.[1]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[2]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Which position on the this compound core is most reactive for Suzuki coupling?
A1: The reactivity of different positions on a heteroaromatic ring can vary. For pyridopyrimidines, the order of reactivity for halogen displacement in Suzuki couplings is generally C4 > C2 > C6.[7] This is attributed to the electronic properties of the ring system, where the carbon at the C4 position is the most electron-deficient and thus more susceptible to oxidative addition.
Q2: What are the best practices for setting up a Suzuki coupling reaction for this synthesis?
A2: To ensure reproducibility and success, follow these best practices:
-
Use High-Purity Reagents: Ensure your aryl halide, boronic acid, and other reagents are of high purity.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.[1][3]
-
Degas Solvents: Thoroughly degas all solvents before use.[1]
-
Order of Addition: A common procedure is to add the aryl halide, palladium catalyst, and ligand to the reaction vessel first, followed by the base and the boronic acid, and finally the degassed solvent.[2][3]
Q3: Can I use a chloro-substituted tetrahydropyrido[3,4-d]pyrimidine as a substrate?
A3: Yes, but chloro-substituted heterocycles are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[1] This makes the oxidative addition step more challenging.[1] To achieve successful coupling with a chloropyrimidine, you will likely need to use a highly active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand, along with optimized reaction conditions (stronger base, higher temperature).[1]
Q4: How does the electronic nature of the boronic acid affect the reaction?
A4: Electron-rich boronic acids tend to give better yields in Suzuki couplings with halogenated pyrimidines.[3] Conversely, electron-withdrawing groups on the boronic acid can decrease its reactivity and may lead to lower yields or require more forcing reaction conditions.[3]
Data Presentation
Table 1: Effect of Catalyst and Ligand on Yield for Suzuki Coupling of Halogenated Pyrimidines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [2] |
| 2 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | TTBP·HBF₄ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 23 | [2] |
| 3 | 2-bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 140 | 63 | [2] |
| 4 | 2-bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | S-Phos (2) | K₃PO₄ | Toluene | 110 | 3 | [2] |
Table 2: Effect of Base and Solvent on Yield for Suzuki Coupling of Halogenated Pyrimidines
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ (3) | 1,4-Dioxane | 70-80 | 60 | [2] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ (3) | Toluene | 70-80 | 36 | [2] |
| 3 | 4-bromonitrobenzene | Phenylboronic acid | PdNPs@PEG | K₂CO₃ | Isopropanol:Water (1:1) | RT | 94 | [2] |
| 4 | 4-bromonitrobenzene | Phenylboronic acid | PdNPs@PEG | NaOH | Isopropanol:Water (1:1) | RT | 82 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand (if required).[3]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 equiv) and the boronic acid or boronic ester (1.1-1.5 equiv).[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, or a mixture such as 1,4-dioxane/water) via syringe.[2][3]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically monitored for completion).[3] For microwave-assisted reactions, heat to the optimal temperature (e.g., 100-150 °C) for a shorter duration (e.g., 10-30 minutes).[6][8]
-
Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]
Mandatory Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low yield.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Enhancing the Cell Permeability of Tetrahydropyridopyrimidine-Based Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the cell permeability of tetrahydropyridopyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My tetrahydropyridopyrimidine-based inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A significant drop in potency between biochemical and cellular assays often points to poor cell permeability. The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. It is crucial to experimentally assess the permeability of your inhibitor.
Q2: What are the common physicochemical properties of tetrahydropyridopyrimidine-based inhibitors that can limit their cell permeability?
Several factors can contribute to the low permeability of small molecule inhibitors like those based on the tetrahydropyridopyrimidine scaffold:
-
High Polarity: A large number of polar atoms can hinder the passage of the molecule through the lipid bilayer of the cell membrane.[1]
-
Low Lipophilicity: The molecule may not be soluble enough in the lipid environment of the cell membrane. A well-balanced lipophilicity is essential for effective membrane permeation.[1]
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.[1]
-
Charge: Molecules that are ionized at physiological pH typically have reduced permeability.[1]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for desolvation before entering the lipid bilayer.[1]
-
P-glycoprotein (P-gp) Efflux: The inhibitor may be a substrate for efflux pumps like P-gp, which actively transport the compound out of the cell, reducing its intracellular concentration.[2][3]
Troubleshooting Guide
Problem: Low cellular potency of a tetrahydropyridopyrimidine-based inhibitor.
Step 1: Confirm High Biochemical Potency Ensure that the inhibitor is potent against its purified target protein. If the biochemical potency is also low, the issue lies with the intrinsic activity of the compound, not its permeability.
Step 2: Assess Cell Permeability Experimentally If biochemical potency is high, the next step is to measure the compound's permeability. The two most common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a good first screen for general permeability issues.
-
Caco-2 Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with tight junctions similar to the intestinal epithelium. This assay can measure both passive diffusion and active transport, including efflux by transporters like P-gp.
Step 3: Analyze Permeability Data and Identify the Root Cause
| Scenario | Observation | Likely Cause | Next Steps |
| 1 | Low PAMPA permeability | Poor passive diffusion | Modify physicochemical properties (increase lipophilicity, reduce polarity, decrease molecular weight). |
| 2 | High PAMPA permeability, but low Caco-2 permeability (A to B) | Active efflux | Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high, the compound is likely a substrate for an efflux pump. |
| 3 | High efflux ratio in bidirectional Caco-2 assay | P-gp or other efflux pump substrate | - Co-dose with a known efflux pump inhibitor (e.g., verapamil) to confirm. - Modify the compound's structure to reduce its affinity for the efflux transporter. |
Strategies for Enhancing Cell Permeability
If low permeability is confirmed, several medicinal chemistry strategies can be employed to improve the properties of your tetrahydropyridopyrimidine-based inhibitor:
-
Increase Lipophilicity: The addition of lipophilic functional groups can enhance partitioning into the cell membrane. However, this needs to be balanced, as excessively high lipophilicity can lead to poor solubility and other issues.
-
Reduce Polar Surface Area (PSA): Masking polar functional groups, such as hydroxyl or amine groups, can decrease the PSA and improve permeability.
-
Prodrug Approach: A less active or inactive form of the drug (prodrug) can be designed to have better permeability. Once inside the cell, it is converted to the active drug by cellular enzymes. For example, creating an ester prodrug from a carboxylic acid can increase lipophilicity.[1]
-
Reduce Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors and acceptors in the molecule.[1]
-
Optimize Molecular Weight: Keeping the molecular weight below 500 Da is a general guideline for better permeability.[1]
Quantitative Data on Tetrahydropyridopyrimidine-Based Inhibitors
The following tables summarize data for a series of tetrahydropyridopyrimidine-based KRAS-G12C inhibitors, highlighting the relationship between structural modifications, cellular potency, and permeability.
Table 1: In Vitro Activity and Cellular Potency of Analogs
| Compound | Modification | Protein Modification (%) | H358 Cell IC50 (µM) |
| 4 | Naphthyl group | N/A | > 25 |
| 8 | Naphthol group | 99 | 7.6[2][3] |
| 12 | Rigidified α-methyl side chain | > 99 | 0.21 |
| 13 | Optimized C-2 side chain | > 99 | 0.07[2] |
Table 2: ADME Properties of Compound 13
| ADME Assay | Result |
| MDR1-transfected LLC-PK1 Permeability, Papp (A to B) | 1.4 x 10⁻⁶ cm/sec[2][3] |
| MDR1-transfected LLC-PK1 Permeability, Papp (B to A) | 37 x 10⁻⁶ cm/sec[2] |
| Efflux Ratio (Papp B to A / Papp A to B) | 26.4 |
| Mouse Plasma Protein Binding (PPB) | 95%[2][3] |
The high efflux ratio for compound 13 indicates that it is a substrate for P-gp, which contributes to its low passive permeability.[2][3]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate completely.[1]
-
Preparation of Solutions: Prepare the test inhibitor solution in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration. A small percentage of a co-solvent like DMSO may be used to aid solubility.[1]
-
Assay Procedure:
-
Add the buffer to the acceptor plate wells.
-
Add the test compound solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified time (e.g., 4-16 hours).
-
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability (Papp): The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the artificial membrane.
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².[5]
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer twice with pre-warmed transport buffer (e.g., HBSS).[6]
-
Add fresh transport buffer to the basolateral (receiver) compartment.[5]
-
Add the dosing solution of the test compound to the apical (donor) compartment.[5]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
Take samples from the basolateral compartment at specified time points.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux:
-
Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[6]
-
Take samples from the apical compartment at the specified time points.
-
-
Sample Analysis: Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.[7]
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 is indicative of active efflux.[5]
Relevant Signaling Pathways
Tetrahydropyridopyrimidine-based inhibitors often target kinases in critical signaling pathways. For example, some inhibit KRAS-G12C, a mutant protein involved in the RAS-MAPK and PI3K pathways, which are crucial for cell growth and survival.[2]
// Nodes for the pathway RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Tetrahydropyridopyrimidine\nInhibitor (e.g., KRAS-G12C)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges to show the signaling flow RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; RAS -> PI3K; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; Inhibitor -> RAS [arrowhead=tee, color="#EA4335"];
} DOT Caption: Simplified RAS/MAPK and PI3K signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to Tetrahydropyridopyrimidine Anticancer Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tetrahydropyridopyrimidine anticancer agents, with a focus on KRAS G12C and CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to tetrahydropyridopyrimidine anticancer agents like KRAS G12C and CDK4/6 inhibitors?
A1: Acquired resistance to these agents can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance typically involves genetic alterations in the drug's direct target. For KRAS G12C inhibitors, this can include secondary mutations in the KRAS gene itself that prevent the drug from binding effectively.[1]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the drug's inhibitory effect. Common bypass pathways include the PI3K/AKT/mTOR and MAPK pathways.[2][3][4][5][6][7][8][9][10] For CDK4/6 inhibitors, resistance can also arise from alterations in cell cycle proteins, such as the loss of the Retinoblastoma (Rb) protein or amplification of Cyclin E.[10][11][12][13]
Q2: My cancer cell line, which was initially sensitive to a CDK4/6 inhibitor (e.g., palbociclib), is now showing signs of resistance. What are the first few things I should investigate?
A2: When observing resistance to a CDK4/6 inhibitor, a logical first step is to investigate the status of key proteins in the cell cycle and related signaling pathways.
-
Check Rb Protein Levels and Phosphorylation: Since CDK4/6 inhibitors work by preventing the phosphorylation of Rb, loss of Rb protein is a known resistance mechanism.[10] Use Western blotting to check for the presence of total Rb and its phosphorylated form. A significant decrease or complete loss of Rb suggests this as a potential resistance mechanism.
-
Examine Cyclin E and CDK2 Levels: Overexpression of Cyclin E, which partners with CDK2 to drive cell cycle progression, can bypass the need for CDK4/6 activity.[10][12] Assess the expression levels of Cyclin E1/E2 and CDK2 via Western blot.
-
Assess Activation of Bypass Pathways: Investigate the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways, such as AKT and ERK. Increased phosphorylation of these proteins may indicate the activation of bypass signaling.[10]
Q3: We are working with a KRAS G12C inhibitor and our in vitro model is showing reduced sensitivity. What are the potential causes and how can we troubleshoot this?
A3: Reduced sensitivity to a KRAS G12C inhibitor can stem from several factors.
-
Secondary KRAS Mutations: The resistant cells may have acquired new mutations in the KRAS gene. Sequencing the KRAS gene in your resistant cell line is crucial to identify any secondary mutations that might interfere with drug binding.
-
Reactivation of the MAPK Pathway: Even with KRAS G12C inhibited, the MAPK pathway can be reactivated through various feedback mechanisms.[3][5][7][8][14] Perform a Western blot to check the phosphorylation levels of MEK and ERK. Persistent or restored phosphorylation of these proteins is a strong indicator of pathway reactivation.
-
Activation of Parallel Signaling Pathways: The PI3K/AKT/mTOR pathway is a common escape route.[3][5][8][9] Analyze the phosphorylation status of AKT and S6 ribosomal protein to determine if this pathway has been activated.
Troubleshooting Guides
Problem: Inconsistent or Unexpected Results in Cell Viability Assays
Q: My cell viability assay (e.g., MTT) results are inconsistent or show an unexpected increase in signal at higher concentrations of a CDK4/6 inhibitor.
A: This can be a common issue with cytostatic agents like CDK4/6 inhibitors.
| Potential Cause | Explanation | Suggested Solution |
| Cellular Overgrowth | CDK4/6 inhibitors cause G1 cell cycle arrest, but the arrested cells can continue to increase in size and metabolic activity. This can lead to a higher metabolic signal in assays like MTT, which doesn't accurately reflect the number of proliferating cells.[15] | Switch to a cell counting-based method (e.g., Trypan blue exclusion, automated cell counter) or a DNA-based proliferation assay (e.g., Crystal Violet, CyQUANT) that directly measures cell number.[15] |
| Compound Interference | The chemical properties of the tetrahydropyridopyrimidine compound might directly react with the assay reagents (e.g., reducing the MTT tetrazolium salt).[15] | Run a control experiment with the inhibitor in cell-free media to check for any direct chemical reactions with the assay reagents.[15] |
| Incorrect Seeding Density | If cells are seeded too densely, they may become contact-inhibited, which can mask the effect of the inhibitor. If seeded too sparsely, the signal may be too low for accurate measurement.[15] | Optimize the cell seeding density for each cell line to ensure they are in the logarithmic growth phase throughout the experiment.[15] |
| Inappropriate Incubation Time | The cytostatic effects of CDK4/6 inhibitors may require a longer incubation period to become apparent compared to cytotoxic drugs.[15] | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time for observing a significant anti-proliferative effect.[15] |
Data Presentation
Table 1: IC50 Values of Palbociclib in Parental and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Cell Line | Resistant IC50 (µM) | Fold Resistance |
| MCF7 | ~0.108 | MCF7-P1 | >2.1-fold vs parental | >2.1 |
| MCF7 | ~0.108 | MCF7-P2 | >3.3-fold vs parental | >3.3 |
| T47D | Not specified | T47D-PR | 7.9-fold vs parental | 7.9 |
Data compiled from a study on palbociclib resistance in breast cancer cell lines.[11]
Table 2: IC50 Values of Sotorasib in KRAS G12C Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) | Sensitivity Classification |
| H358 | 0.13 | Sensitive |
| H23 | 3.2 | Tolerant |
| SW1573 | 9.6 | Inherently Resistant |
Data from a study on acquired resistance to KRAS G12C inhibitors.[16]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of tetrahydropyridopyrimidine anticancer agents.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete growth medium
-
Tetrahydropyridopyrimidine agent (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the tetrahydropyridopyrimidine agent in complete growth medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the drug. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in protein expression and phosphorylation associated with drug resistance.
Materials:
-
Parental and resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Rb, p-Rb, Cyclin E, CDK2, AKT, p-AKT, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse parental and resistant cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Non-Radioactive Kinase Assay for CDK2 Activity
This protocol provides a general framework for measuring the kinase activity of CDK2, which is often upregulated in CDK4/6 inhibitor-resistant cells. This example uses a luminescence-based assay (e.g., ADP-Glo™).
Materials:
-
Purified recombinant CDK2/Cyclin E
-
Kinase assay buffer
-
CDK substrate peptide (e.g., a peptide containing a CDK2 phosphorylation site)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White opaque 384-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CDK2/Cyclin E, and the substrate peptide in the wells of a 384-well plate.
-
To measure inhibitor activity, add serial dilutions of the test compound. For a baseline activity measurement, add a vehicle control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. [PDF] PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 10. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or no yield of the desired 2,4-dichloro product after reaction with phosphorus oxychloride (POCl₃).
-
Question: My reaction to chlorinate 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with POCl₃ resulted in a low yield of the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this chlorination are often due to several factors:
-
Insufficient Reagent: Ensure at least two equivalents of POCl₃ are used per hydroxyl group on the starting material. For challenging substrates, using POCl₃ as the solvent can drive the reaction to completion.
-
Reaction Temperature and Time: The reaction typically requires heating. A temperature range of 80-110°C is a good starting point. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Reaction times can vary from a few hours to overnight.[1]
-
Presence of Water: The starting material and solvent must be scrupulously dry. Water reacts exothermically with POCl₃, inactivating it and potentially leading to side products.
-
Incomplete Removal of POCl₃: After the reaction, excess POCl₃ must be carefully removed under reduced pressure. Any remaining POCl₃ can complicate the work-up and purification.
-
Work-up Procedure: Quenching the reaction mixture by pouring it onto ice water must be done cautiously. The product may be susceptible to hydrolysis back to the dihydroxy compound if the pH becomes too basic or if the mixture is stirred for too long at a non-optimal pH. Maintain a neutral or slightly acidic pH during extraction.
-
Issue 2: Formation of a dark, tarry substance during the chlorination reaction.
-
Question: My reaction mixture turned into a dark, intractable tar upon heating with POCl₃. What causes this and how can it be prevented?
-
Answer: Tar formation is a common issue in high-temperature reactions with strong dehydrating agents like POCl₃.
-
Excessive Temperature: While heating is necessary, exceeding the optimal temperature range can lead to decomposition and polymerization of the starting material or product.[2] Maintain a controlled temperature using a thermostatically controlled heating mantle or oil bath.[2]
-
Reaction Concentration: Highly concentrated reactions are more prone to localized overheating and tar formation. Using an inert, high-boiling solvent such as toluene or acetonitrile can help to better control the reaction temperature and minimize side reactions.[2]
-
Purity of Starting Material: Impurities in the 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can act as catalysts for decomposition. Ensure the starting material is of high purity.
-
Issue 3: Difficulty in purifying the final 2,4-dichloro product.
-
Question: I am having trouble purifying 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. What are the recommended purification methods?
-
Answer: Purification of dichloropyrimidine derivatives can be challenging due to their reactivity and potential for isomerization or hydrolysis.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity of the solvent system may need to be optimized based on the polarity of any byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Suitable solvent systems might include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[3] Experiment with small amounts to find the optimal solvent system.
-
Extraction: A thorough aqueous work-up is crucial to remove any inorganic byproducts and residual POCl₃ hydrolysis products. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash.
-
Issue 4: Incomplete Boc-protection of the tetrahydropyridine nitrogen.
-
Question: When synthesizing the Boc-protected derivative, tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate, I observe incomplete reaction. How can I drive the reaction to completion?
-
Answer: Incomplete Boc-protection can be addressed by optimizing the reaction conditions.
-
Reagent Stoichiometry: Ensure a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) is used (e.g., 1.2-1.5 equivalents).[4]
-
Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is necessary to scavenge the acid formed during the reaction.[4] Ensure at least one equivalent of the base is used.
-
Reaction Time: The reaction may require stirring for an extended period, such as 16 hours or overnight, at room temperature to go to completion.[4]
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) is a suitable choice for this reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?
A1: The most common precursor is 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This is then chlorinated to give the desired product.
Q2: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A2: POCl₃ is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions with POCl₃ are often exothermic and should be conducted with care, especially during the quenching step with water or alcohols.
Q3: Can other chlorinating agents be used instead of POCl₃?
A3: While POCl₃ is the most common reagent for this type of transformation, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) could potentially be used. However, reaction conditions would need to be optimized.
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To analyze a sample from the reaction mixture, a small aliquot can be carefully quenched with methanol, and the resulting solution can be spotted on a TLC plate or injected into the LC-MS. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the progress of the reaction.
Q5: What is the role of a base, such as pyridine or triethylamine, in chlorination reactions with POCl₃?
A5: In chlorinations of hydroxy-heterocycles with POCl₃, a tertiary amine base is often added to catalyze the reaction and to neutralize the HCl that is generated as a byproduct.[5] This can lead to milder reaction conditions and improved yields.[5]
Data Presentation
| Parameter | Chlorination Step | Boc-Protection Step |
| Starting Material | 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt |
| Reagents | Phosphorus oxychloride (POCl₃) | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) |
| Solvent | Neat POCl₃ or high-boiling inert solvent (e.g., toluene) | Dichloromethane (DCM) |
| Temperature | 80-110°C | 0°C to Room Temperature |
| Reaction Time | 2-16 hours | 16 hours |
| Typical Yield | Variable, target >80% | ~74%[4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Protocol 2: Synthesis of tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate [4]
-
Dissolve 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.[4]
-
Cool the solution to 0°C using an ice bath.[4]
-
Add triethylamine (TEA, 1.5 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).[4]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4]
-
Dilute the reaction mixture with water and DCM.[4]
-
Separate the organic layer, and extract the aqueous layer twice with DCM.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Remove the solvent under reduced pressure.[4]
-
Purify the resulting residue by flash chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the product.[4]
Visualizations
Caption: Synthetic workflow for 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Novel Tetrahydropyridopyrimidine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of novel tetrahydropyridopyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for tetrahydropyridopyrimidine analogs?
The most common purification techniques for tetrahydropyridopyrimidine analogs include:
-
Normal-Phase Chromatography: Effective for separating isomers and compounds with differing polarities.[1][2][3]
-
Reverse-Phase Chromatography (RPC): Widely used for purifying a broad range of compounds, especially in drug discovery, due to its adaptability and scalability.[4][5][6][7] It is particularly useful for polar molecules.[6]
-
Crystallization: A powerful technique for obtaining highly pure crystalline solids, assuming a suitable solvent system can be found.[8][9]
-
Liquid-Liquid Extraction: Often used as an initial purification step to remove major impurities based on solubility differences.[9][10]
Q2: How do I choose between normal-phase and reverse-phase chromatography?
The choice depends on the polarity of your analog and the impurities.
-
Normal-phase chromatography utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[2][3] It is well-suited for separating less polar compounds and isomers.[1]
-
Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][5][7] This is often the preferred method for a wide range of compounds in pharmaceutical research.[4]
A general workflow for selecting the appropriate chromatography method is outlined below.
Figure 1: Decision workflow for selecting a chromatography method.
Q3: What are some typical solvent systems for the purification of tetrahydropyridopyrimidine analogs?
The optimal solvent system is highly dependent on the specific analog's structure and polarity. However, some common starting points are:
| Purification Technique | Stationary Phase | Typical Mobile Phase Systems |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Reverse-Phase Chromatography | C18-Silica | Water/Acetonitrile (+ 0.1% TFA or Formic Acid), Water/Methanol (+ 0.1% TFA or Formic Acid) |
| Crystallization | - | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane |
Note: The addition of a small amount of acid (like TFA or formic acid) in reverse-phase chromatography can improve peak shape for basic compounds like many tetrahydropyridopyrimidine analogs.[4]
Troubleshooting Guides
Chromatography Issues
Q4: My compound is streaking/tailing on the TLC plate and column. What can I do?
Tailing is often an issue with polar or basic compounds on silica gel.
-
Solution 1: Modify the Mobile Phase. For basic compounds, adding a small amount of a base like triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape.[8]
-
Solution 2: Reduce Sample Load. Overloading the column or TLC plate can lead to tailing. Try loading a smaller amount of your compound.[8]
-
Solution 3: Switch to a Different Stationary Phase. If modifying the mobile phase doesn't help, consider using a less acidic stationary phase like alumina or switching to reverse-phase chromatography.
Figure 2: Troubleshooting guide for tailing in chromatography.
Q5: I am not getting good separation between my desired product and an impurity. How can I improve resolution?
Poor resolution can be addressed by several strategies:
-
Solution 1: Optimize the Mobile Phase. For normal-phase, try a solvent system with a lower overall polarity. For reverse-phase, a shallower gradient (slower increase in the organic solvent percentage) can improve separation.
-
Solution 2: Change the Stationary Phase. Sometimes, a different stationary phase chemistry (e.g., C8 instead of C18 for reverse-phase, or a cyano-bonded phase for normal-phase) can provide the necessary selectivity.
-
Solution 3: High-Performance Liquid Chromatography (HPLC). If flash chromatography is insufficient, preparative HPLC offers much higher resolution.[1]
| Parameter | Flash Chromatography | Preparative HPLC |
| Particle Size | 40-63 µm | 5-10 µm |
| Pressure | Low | High |
| Resolution | Lower | Higher |
| Sample Load | High (grams) | Lower (milligrams to grams) |
Crystallization Issues
Q6: My compound will not crystallize from solution. What should I try?
Failure to crystallize is a common challenge.
-
Solution 1: Try Different Solvents. Systematically screen a range of solvents with varying polarities.
-
Solution 2: Use a Solvent/Anti-Solvent System. Dissolve your compound in a good solvent and slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes cloudy.
-
Solution 3: Slow Evaporation. Allow the solvent to evaporate slowly from a loosely covered container.
-
Solution 4: Seeding. If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.[8]
Q7: My compound oils out instead of crystallizing. How can I fix this?
Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point in that solvent.
-
Solution 1: Lower the Crystallization Temperature. Ensure the solution is cooled slowly.
-
Solution 2: Use a More Dilute Solution. Start with a less concentrated solution.
-
Solution 3: Change the Solvent. A solvent in which your compound is less soluble may promote crystallization over oiling out.
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude tetrahydropyridopyrimidine analog in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel if it is not very soluble in the mobile phase.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Reverse-Phase High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the HPLC system, including the preparative column (e.g., C18), with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA / 5% acetonitrile with 0.1% TFA).
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a gradient program, gradually increasing the percentage of the organic solvent (e.g., from 5% to 95% acetonitrile over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of the desired compound.
-
Analysis and Isolation: Analyze the collected fractions for purity by analytical HPLC. Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) if the mobile phase is aqueous.
Protocol 3: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can then be placed in an ice bath to further decrease the solubility of the compound.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. From Crude to Powder – secrets of science [shimadzu-webapp.eu]
- 5. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. heteroletters.org [heteroletters.org]
Technical Support Center: Mitigating Toxicity of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives. The focus is on identifying, understanding, and mitigating potential toxicity associated with this class of compounds.
I. Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in enzymatic assays but weak activity and high cytotoxicity in cell-based assays. What could be the reason?
A1: This discrepancy can arise from several factors:
-
Poor Membrane Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Consider performing a permeability assay (e.g., PAMPA) to assess this.
-
Compound Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Off-Target Cytotoxicity: The observed cell death might be due to the compound hitting unintended targets that are essential for cell survival, rather than poor on-target activity.[1] It is crucial to perform broad kinase profiling to identify potential off-target interactions.[2]
-
Metabolic Instability: The compound could be rapidly metabolized into inactive or toxic byproducts within the cell. An in vitro metabolic stability assay using liver microsomes can provide insights.
Q2: I'm observing significant toxicity in my in vivo studies, even at doses that were effective in vitro. How should I troubleshoot this?
A2: In vivo toxicity that was not predicted by in vitro models is a common challenge.
-
Pharmacokinetics (PK): Poor PK properties can lead to high, acute exposure levels in plasma or specific organs, causing toxicity. A full PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.
-
Metabolite-Induced Toxicity: The toxicity may be caused by a metabolite of the parent compound. Identifying major metabolites and testing their individual toxicity is recommended.
-
On-Target Toxicity in a Complex System: The biological role of the intended target may be more critical in a whole organism than in isolated cells. For instance, inhibiting a kinase involved in a vital physiological process can lead to toxicity.
-
Off-Target Effects In Vivo: Off-target activities observed in vitro can have more pronounced toxic effects in a complex biological system. For example, inhibition of the Mer receptor tyrosine kinase by Axl/Mer dual inhibitors has been linked to retinal toxicity in mice, whereas selective Axl inhibitors were non-toxic.[3]
Q3: How can I improve the selectivity of my tetrahydropyridopyrimidine derivative to reduce off-target toxicity?
A3: Improving selectivity is a key strategy for mitigating toxicity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on both on-target potency and off-target activity. This can help identify moieties responsible for off-target binding.
-
Structure-Based Drug Design: If the crystal structure of your target and off-target(s) are known, you can design modifications to your compound that enhance interactions with the target's binding site while disrupting interactions with off-targets.
-
Scaffold Hopping: In some cases, modifying the core scaffold can drastically alter the selectivity profile. For instance, replacing a 7,8-dihydro-5H-pyran[4,3-d]pyrimidine core with a 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine was used to avoid off-target toxicity in a series of p97 inhibitors.[4]
Q4: What are some common off-target kinases for this scaffold, and what are the implications?
A4: While a definitive off-target profile depends on the specific substitutions on the this compound core, this scaffold is frequently used to develop kinase inhibitors.[5] Therefore, off-target effects on other kinases are a primary concern. For example, lack of selectivity against closely related kinases, such as within the TAM (Tyro3, Axl, Mer) family, can lead to specific toxicities like retinal damage.[3] A broad kinome scan is the most effective way to identify the specific off-target liabilities of your compound.[2] Unidentified off-targets can lead to misinterpretation of experimental results and unexpected toxicities.[6][7]
II. Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High cytotoxicity in normal/non-cancerous cell lines | 1. Potent off-target kinase inhibition. 2. Formation of toxic metabolites. 3. Insufficient therapeutic window. | 1. Perform a comprehensive kinase panel screening (kinome scan) to identify unintended targets. 2. Conduct in vitro metabolic stability assays (e.g., with liver microsomes) to identify major metabolites and test their cytotoxicity. 3. Perform dose-response studies in both cancer and normal cell lines to determine the IC50 for each and calculate the selectivity index (SI = IC50 normal / IC50 cancer). |
| Inconsistent results between different cell lines | 1. Varying expression levels of the on-target or off-targets. 2. Different metabolic capabilities of the cell lines. | 1. Verify the expression level of your primary target in each cell line via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well. 3. Use a structurally unrelated inhibitor for the same target or a genetic approach (e.g., siRNA/CRISPR) to validate that the observed phenotype is on-target. |
| Animal mortality or severe weight loss in MTD studies | 1. The starting dose was too high. 2. The compound has a narrow therapeutic index. 3. The vehicle is causing toxicity. | 1. Start with a lower dose and perform a dose-escalation study. 2. Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing). 3. Run a control group with only the vehicle to rule out its toxicity.[8][9] |
| Lack of correlation between in vitro potency and in vivo efficacy | 1. Poor pharmacokinetic (PK) properties (e.g., low bioavailability, rapid clearance). 2. High plasma protein binding. 3. Rapid in vivo metabolism to inactive forms. | 1. Conduct a full PK study in the same animal model used for efficacy studies. 2. Measure the fraction of unbound drug in plasma. 3. Analyze plasma and tissue samples for the presence of the parent compound and its major metabolites. |
III. Quantitative Data on Toxicity and Selectivity
Quantitative data is crucial for assessing the therapeutic potential and toxicity profile of a compound. Below are examples of how to structure such data.
Table 1: In Vitro Cytotoxicity and Selectivity of a KRAS-G12D Inhibitor with a this compound Core
| Compound | Cell Line (KRAS status) | IC50 (µM) | Selectivity Index (SI) vs. A549 |
| 10c | Panc1 (KRAS-G12D) | 1.40 | 4.9 |
| HCT116 (KRAS-G13D) | 5.13 | 1.3 | |
| A549 (Wild-Type) | 6.88 | 1.0 | |
| Data sourced from a study on KRAS-G12D inhibitors.[1] The selectivity index is calculated as IC50 (Wild-Type) / IC50 (Cancer Cell Line). A higher SI indicates greater selectivity for cancer cells. |
Table 2: In Vivo Acute Toxicity Data for a Tetrahydropyrimidine Derivative in Rats
| Compound | Species | Administration Route | Doses Tested (mg/kg) | Observations |
| Compound A | Wistar albino rats | Oral | 5, 10, 20 | No noticeable symptoms of toxicity or death were observed during the follow-up period at any tested dose. The 5 mg/kg dose did not cause DNA damage.[10] |
| Note: "Compound A" is a related tetrahydropyrimidine derivative, not a this compound. This data is provided as an example of in vivo toxicity assessment.[10] |
IV. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells (both cancerous and non-cancerous lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that can be administered to an animal model without causing unacceptable toxicity.[11]
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., BALB/c or C57BL/6 mice), typically 6-8 weeks old.[9]
-
Dose Escalation: Divide animals into groups (n=3-5 per group). Administer single, escalating doses of the compound to different groups. The starting dose should be based on in vitro data or literature on similar compounds.[8]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Observation: Monitor the animals daily for a set period (e.g., 7-14 days) for:
-
Clinical Signs: Changes in body weight, behavior (lethargy, agitation), posture, fur appearance, and breathing.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, more than a 15-20% loss in body weight, or other severe clinical signs of toxicity.[9][11]
-
Optional Analyses: At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis, and major organs can be harvested for histopathological examination to identify target organs of toxicity.
V. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting and identifying the cause of toxicity.
Caption: A streamlined workflow for conducting an MTT-based cytotoxicity assay.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and this compound Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Improving the pharmacokinetic properties of lead tetrahydropyridopyrimidine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) properties of lead tetrahydropyridopyrimidine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tetrahydropyridopyrimidine lead compound exhibits high plasma clearance and a short half-life in rodent PK studies. What are the likely causes and how can I address this?
A1: High plasma clearance for tetrahydropyridopyrimidine compounds is often attributed to rapid metabolism. Both Phase I (e.g., CYP450-mediated oxidation) and Phase II (e.g., glucuronidation) metabolic pathways can contribute.[1][2] A series of tetrahydropyridopyrimidines developed as KRAS-G12C inhibitors, for instance, required optimization due to rapid clearance.[3]
Troubleshooting Steps:
-
Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes and hepatocytes to determine the intrinsic clearance.[4][5] A significant difference in stability between microsomes (Phase I) and hepatocytes (Phase I and II) can indicate the involvement of Phase II metabolism.[1][2]
-
Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites formed in in vitro stability assays. This will pinpoint the metabolically labile "soft spots" in your molecule.
-
Structural Modification:
-
Block Metabolic Sites: Introduce chemical modifications at the sites of metabolism to improve stability. Strategic fluorination of oxidatively vulnerable positions is a common and effective approach.[3]
-
Modulate Physicochemical Properties: Optimize properties like lipophilicity (cLogP) and polar surface area (PSA). For a series of pyrido[3,2-d]pyrimidines, lowering PSA and increasing cLogP led to improved PK profiles.[6]
-
Q2: Oral bioavailability of my lead compound is poor. What experimental assays should I perform to diagnose the issue?
A2: Poor oral bioavailability can stem from low solubility, poor permeability, high first-pass metabolism, or active efflux. A systematic evaluation of these properties is crucial.
Troubleshooting Workflow:
-
Aqueous Solubility: Determine the thermodynamic and kinetic solubility of your compound. Poor solubility can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Cell Permeability: Use cell-based assays like Caco-2 or MDCK to assess the compound's ability to cross the intestinal epithelium.[5] These assays can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2]
-
Metabolic Stability: As mentioned in Q1, assess hepatic metabolic stability. High first-pass metabolism in the liver is a common reason for low oral bioavailability.[7]
-
In Vivo Rodent PK Study: Conduct a rodent PK study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.[8][9] This will differentiate between absorption and clearance issues.
Q3: My compound shows high binding to plasma proteins. What are the implications and how can I mitigate this?
A3: High plasma protein binding (PPB) means that a large fraction of the drug in circulation is bound to proteins like albumin, leaving only a small unbound fraction available to exert its therapeutic effect and be cleared.[10][11] While high PPB isn't always detrimental, it can affect efficacy and interpretation of in vitro data.
Implications:
-
Reduced Efficacy: Only the unbound drug is generally considered active.[10][12]
-
Altered PK: High binding can reduce the volume of distribution and clearance.
-
Drug-Drug Interactions: Displacement from plasma proteins by co-administered drugs can lead to a sudden increase in the free concentration of your compound, potentially causing toxicity.
Mitigation Strategies:
-
Structural Modification: Modify the compound's structure to reduce lipophilicity or alter its charge distribution, which can influence binding to plasma proteins.
-
hERG Serum Shift Assay: If cardiotoxicity is a concern, a hERG assay conducted in the presence of serum can provide a more accurate assessment of risk for highly protein-bound compounds.[13]
Q4: I am concerned about the potential for my tetrahydropyridopyrimidine series to cause cardiotoxicity. Which assay is critical for assessing this risk?
A4: The primary assay to assess the risk of drug-induced cardiac arrhythmia (specifically Torsades de Pointes) is the hERG assay .[14][15] This electrophysiology-based assay measures the compound's ability to inhibit the hERG potassium ion channel, which is crucial for cardiac repolarization.[14][16] Inhibition of this channel can lead to QT interval prolongation, a known risk factor for serious cardiac events.[14] It is a mandatory part of preclinical safety evaluation required by regulatory agencies.[14]
Q5: My compound is a potent inhibitor of a key CYP450 enzyme in vitro. What does this mean for its development?
A5: Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs).[17][18][19] If your compound inhibits a CYP enzyme that is responsible for metabolizing other commonly prescribed drugs, co-administration could lead to elevated plasma levels of those drugs, increasing the risk of toxicity.[18] Regulatory agencies like the FDA require investigation of a new drug's potential to inhibit major CYP isoforms.[17][20]
Next Steps:
-
Determine IC50 values: Quantify the inhibitory potency against a panel of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[19]
-
Assess Time-Dependent Inhibition (TDI): Some compounds can cause mechanism-based inhibition, which is often more clinically significant. Assays to evaluate TDI are recommended.[19][20]
-
Structural modifications: If potent inhibition is observed, medicinal chemistry efforts should be directed at designing analogs that do not inhibit the problematic CYP isoform.
Data Summary Tables
Table 1: In Vitro ADME Properties of a Lead Tetrahydropyridopyrimidine (Compound 13) [1][2]
| Parameter | Assay | Result |
| Permeability | MDR1-transfected LLC-PK1 | Papp(A to B) = 1.4 x 10⁻⁶ cm/sec |
| Papp(B to A) = 37 x 10⁻⁶ cm/sec | ||
| Efflux Ratio = 26.4 | ||
| Plasma Protein Binding | Equilibrium Dialysis (Mouse) | 95% bound (5% free) |
| Metabolic Stability | Mouse Liver Microsomes | Predicted Hepatic Clearance = 53 mL/min/kg |
| Mouse Hepatocytes | Predicted Hepatic Clearance = 76 mL/min/kg |
Table 2: In Vivo Pharmacokinetic Parameters of Compound 13 in Mouse [1][2]
| Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Clearance (mL/min/kg) |
| Intravenous (IV) | 3 mg/kg | - | - | - | 46 |
| Oral (PO) | 100 mg/kg | 0.59 | - | - | - |
Experimental Protocols
Protocol 1: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol is adapted from standard industry procedures.[10][11][12][21]
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Spike the test compound into plasma (e.g., human, mouse) to a final concentration of 1-10 µM (final DMSO concentration should be ≤ 0.1%).
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
Add the spiked plasma sample to the sample chamber of the RED device.
-
Add the dialysis buffer to the buffer chamber.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add buffer to the plasma aliquot and blank plasma to the buffer aliquot).
-
Precipitate proteins by adding a solvent like acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation:
-
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
-
The percentage of protein binding is calculated as:
-
% Bound = (1 - fu) * 100
-
-
Protocol 2: Metabolic Stability in Liver Microsomes
This protocol outlines a typical procedure for assessing Phase I metabolic stability.[4]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a solution of the NADPH regenerating system (cofactor).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer (final protein concentration typically 0.5-1 mg/mL).
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
-
Protocol 3: Rodent Pharmacokinetic Study
This protocol provides a general workflow for a basic PK study in mice or rats.[8][9][22]
-
Animal Dosing:
-
Acclimate animals prior to the study.
-
Prepare the dosing formulation for the test compound (e.g., in saline, PEG400/water).
-
For an oral bioavailability study, two groups are required: Intravenous (IV) and Oral (PO).
-
Administer the compound to the IV group (e.g., via tail vein injection) and the PO group (e.g., via oral gavage) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).[8][9]
-
Blood can be collected via methods like tail vein, saphenous vein, or retro-orbital sinus.[8] Use of sparse sampling (different animals per time point) or serial sampling (multiple samples from the same animal) can be employed.[22]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).
-
Calculate key PK parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
-
Calculate absolute oral bioavailability (%F) using the formula:
-
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Visualizations
Caption: Workflow for improving pharmacokinetic properties of lead compounds.
Caption: Troubleshooting logic for poor oral bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 6. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 13. criver.com [criver.com]
- 14. benchchem.com [benchchem.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. criver.com [criver.com]
- 21. enamine.net [enamine.net]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking Precision Oncology: A Comparative Analysis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Based Erk2 Inhibitors
For Immediate Release
In the intricate landscape of cancer therapeutics, the targeting of specific signaling pathways that drive tumorigenesis remains a cornerstone of modern drug discovery. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade, and its dysregulation is implicated in a significant portion of human cancers.[1] Extracellular signal-regulated kinase 2 (Erk2), a key component of this pathway, has emerged as a compelling target for therapeutic intervention.[2] This guide provides a comprehensive comparative analysis of a promising class of Erk2 inhibitors built on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
The this compound scaffold has been identified as a valuable core for the development of potent and selective kinase inhibitors.[3] Through structure-based drug design and high-throughput screening, several derivatives have been synthesized and evaluated for their ability to inhibit Erk2, demonstrating promising activity in both biochemical and cellular assays.[4][5]
The Erk2 Signaling Pathway and Point of Inhibition
The canonical MAPK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This triggers a cascade of phosphorylation events, ultimately leading to the activation of Erk1 and Erk2.[6][7] Activated Erk then translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, driving cellular processes such as proliferation, differentiation, and survival.[1][8] The this compound-based inhibitors are ATP-competitive, binding to the kinase domain of Erk2 and preventing the phosphorylation of its downstream substrates, thereby halting the signal transduction cascade.
Comparative Performance of Erk2 Inhibitors
The efficacy of novel inhibitors is assessed through a combination of biochemical and cell-based assays. Biochemical assays determine the direct inhibitory effect on the purified Erk2 enzyme, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Cellular assays, on the other hand, measure the inhibitor's activity within a biological context, such as its ability to suppress the phosphorylation of downstream targets like RSK or to inhibit cancer cell proliferation (reported as GI50).
| Compound | Erk2 IC50 (nM) | p-RSK Cellular IC50 (nM) | Cell Line | Reference |
| Compound A | 15 | 150 | HepG2 | [4][5] |
| Compound B | 8 | 95 | HepG2 | [4][5] |
| Compound C | 5 | 70 | A375 | [4] |
Note: The compound designations A, B, and C are placeholders for compounds described in the cited literature. The data represents a selection of optimized compounds from the tetrahydropyridopyrimidine series.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the analysis of this compound-based Erk2 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
-
Reaction Setup : In a 96-well plate, a reaction mixture is prepared containing recombinant active Erk2 enzyme, a suitable substrate (e.g., myelin basic protein), and varying concentrations of the test inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[9]
-
Initiation : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[9]
-
Data Analysis : Luminescence is measured using a plate reader. The data is normalized to controls and plotted against inhibitor concentration to determine the IC50 value using a dose-response curve.
Cellular Phospho-RSK Assay (Western Blot)
This assay measures the level of phosphorylated RSK (p-RSK), a direct downstream substrate of Erk2, to assess the inhibitor's on-target efficacy in a cellular context.
-
Cell Culture and Treatment : A suitable cancer cell line (e.g., HepG2, A375) is cultured to 70-80% confluency. The cells are then serum-starved to reduce basal Erk pathway activity. Following starvation, cells are pre-treated with a range of inhibitor concentrations for 1-4 hours.
-
Stimulation : The Erk pathway is activated by stimulating the cells with a growth factor such as EGF or PMA for a short period (e.g., 10-15 minutes).[10]
-
Cell Lysis : Cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phospho-RSK and total RSK (as a loading control).[10]
-
Detection : After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the reduction in p-RSK levels relative to the total RSK and the vehicle-treated control.
Cell Proliferation Assay (MTT Assay)
This assay assesses the inhibitor's ability to inhibit cell growth and viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[10]
-
Compound Treatment : The cells are treated with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).[10]
-
MTT Addition : MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[10]
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the GI50 value, the concentration of inhibitor that causes 50% inhibition of cell growth.[10]
Conclusion and Future Directions
The this compound scaffold represents a promising foundation for the development of potent and selective Erk2 inhibitors. The comparative data indicates that subtle structural modifications can significantly impact both biochemical potency and cellular activity. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel compounds within this class.
Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and on exploring their potential in combination therapies to overcome resistance mechanisms. The continued application of structure-based drug design will be instrumental in refining the selectivity and potency of this promising class of anti-cancer agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of KRAS Inhibitors Featuring a Tetrahydropyridopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the oncogenic KRAS protein has heralded a new era in precision oncology. Among the various chemical scaffolds explored, the tetrahydropyridopyrimidine core has emerged as a key framework for the development of potent and selective KRAS inhibitors. This guide provides an objective, data-driven comparison of KRAS inhibitors that feature this scaffold, alongside other leading alternative KRAS inhibitors, to inform ongoing research and drug development efforts.
The KRAS Signaling Pathway and Inhibitor Intervention
The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, most commonly at the G12 position, lock KRAS in a constitutively active state, driving downstream signaling pathways like the RAF-MEK-ERK (MAPK) pathway, which promotes uncontrolled cell proliferation and survival. The inhibitors discussed herein primarily target the KRAS G12C mutation, where a glycine to cysteine substitution allows for covalent modification, or the KRAS G12D mutation, which requires a non-covalent approach.
Comparative Preclinical Data
The following tables summarize the key preclinical performance metrics for a representative tetrahydropyridopyrimidine-based KRAS G12C inhibitor and other notable KRAS inhibitors in clinical development.
Table 1: In Vitro Biochemical and Cellular Potency
| Inhibitor (Scaffold/Class) | Target | Biochemical Assay IC50 | Cellular pERK Inhibition IC50 | Cell Viability IC50 (NCI-H358) | Reference |
| Compound 13 (Tetrahydropyridopyrimidine) | KRAS G12C | Not Reported | 70 nM | Not Reported | [1][2] |
| ARS-1620 (Tetrahydropyridopyrimidine Analog) | KRAS G12C | Not Reported | 120 nM | Not Reported | [3] |
| Sotorasib (AMG 510) (Acrylamide) | KRAS G12C | Not Reported | 4-32 nM (in various cell lines) | ~6 nM | [4][5] |
| Adagrasib (MRTX849) (Acrylamide) | KRAS G12C | ~5 nM | Not Reported | Not Reported | [6][7] |
| Divarasib (GDC-6036) (Acrylamide) | KRAS G12C | <10 nM | Sub-nanomolar range | Sub-nanomolar range | [8][9][10] |
| Glecirasib (Acrylamide) | KRAS G12C | 2.28 nM | Sub-nanomolar range | Sub-nanomolar range | [11][12][13] |
| MRTX1133 (Non-covalent) | KRAS G12D | Not Reported | 0.14 nM | Not Reported | [14] |
IC50 values are highly dependent on assay conditions and cell lines used, and direct cross-study comparisons should be made with caution.
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Compound 13 | MIA PaCa-2 (KRAS G12C) | 30 & 100 mg/kg, IP, QD | Tumor regressions and cures observed | [1][2] |
| ARS-1620 | Multiple NSCLC models | Oral, daily | Significant tumor growth suppression and regression | [3][15] |
| Sotorasib (AMG 510) | Multiple KRAS G12C models | Oral, daily | Dose-dependent tumor regression | [5] |
| Adagrasib (MRTX849) | 26 KRAS G12C models | 100 mg/kg, PO, QD | Pronounced tumor regression in 65% of models | [16] |
| Divarasib (GDC-6036) | Multiple KRAS G12C models | Oral, daily | Complete tumor growth inhibition | [8][9] |
| Glecirasib | Multiple xenograft models | Oral, QD | Robust tumor regression | [11][13] |
| MRTX1133 | HPAC (KRAS G12D) | 30 mg/kg, IP, BID | 85% tumor regression | Not directly cited, but widely reported |
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of KRAS inhibitors typically follows a standardized workflow to determine potency, selectivity, and in vivo efficacy.
Detailed Experimental Protocols
Biochemical KRAS Inhibitor Potency Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to KRAS G12C.
-
Principle: The assay measures the disruption of the interaction between a fluorescently-labeled GTP analog and a terbium-labeled anti-tag antibody bound to a tagged KRAS G12C protein. Inhibitor binding to KRAS G12C prevents the binding of the fluorescent GTP analog, leading to a decrease in the FRET signal.[17][18][19][20]
-
Materials:
-
Recombinant human KRAS G12C protein (His-tagged)
-
Terbium-labeled anti-His antibody (Donor)
-
Fluorescently-labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP) (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test inhibitors serially diluted in DMSO
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare a master mix of KRAS G12C protein and the terbium-labeled anti-His antibody in assay buffer and incubate for 30 minutes at room temperature.
-
Dispense the test inhibitors at various concentrations into the assay plate.
-
Add the KRAS G12C/antibody mix to the wells containing the inhibitors and incubate for a defined period (e.g., 60 minutes) to allow for inhibitor binding.
-
Add the fluorescently-labeled GTP analog to all wells to initiate the binding competition.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data to high (no inhibitor) and low (no KRAS protein) controls.
-
Plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular pERK Inhibition Assay (Western Blot)
This protocol describes the measurement of phosphorylated ERK (pERK), a key downstream effector of KRAS, to assess target engagement in a cellular context.
-
Principle: KRAS G12C mutant cancer cells are treated with the inhibitor, and the level of pERK is quantified by Western blot analysis. A reduction in pERK levels indicates successful inhibition of the KRAS signaling pathway.[16][21][22][23][24]
-
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Test inhibitors
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal and the loading control.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol details a luminescent cell viability assay to measure the anti-proliferative effects of KRAS inhibitors.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a reduction in cell viability.[1][2][25][26][27]
-
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Test inhibitors
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.
-
Incubate the plates for a specified period, typically 72 hours.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a KRAS inhibitor in a mouse xenograft model.
-
Principle: Human cancer cells with a KRAS mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time to assess efficacy.[28][29][30][31]
-
Materials:
-
KRAS mutant cancer cell line (e.g., MIA PaCa-2)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cell culture medium and PBS
-
Matrigel (optional)
-
Test inhibitor and formulation vehicle
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of KRAS mutant cancer cells (e.g., 1-5 million cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (formulated in a suitable vehicle) or the vehicle alone to the respective groups according to the planned dosing schedule (e.g., once daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and monitor the body weight of the mice as a measure of toxicity.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Calculate the tumor volume for each mouse at each time point (Volume = (Length x Width²)/2).
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Logical Comparison of KRAS Inhibitors
The selection and advancement of a KRAS inhibitor candidate depend on a multifactorial assessment of its performance characteristics.
Conclusion
The tetrahydropyridopyrimidine scaffold represents a validated and promising starting point for the development of novel KRAS G12C inhibitors. Preclinical data for compounds derived from this scaffold demonstrate potent cellular activity and significant in vivo anti-tumor efficacy, comparable to other leading KRAS inhibitors that have reached clinical approval. The continued exploration and optimization of this and other chemical scaffolds are crucial for developing next-generation KRAS inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms. The experimental protocols and comparative data presented in this guide provide a framework for the objective evaluation of these emerging therapeutic agents.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncodaily.com [oncodaily.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Evaluation of [124I]-Sotorasib for the Imaging of Kirsten Rat Sarcoma G12C Mutant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdlinx.com [mdlinx.com]
- 16. bio-rad.com [bio-rad.com]
- 17. revvity.com [revvity.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. aurorabiolabs.com [aurorabiolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. origene.com [origene.com]
- 25. promega.com [promega.com]
- 26. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 27. promega.com [promega.com]
- 28. benchchem.com [benchchem.com]
- 29. cdn.bcm.edu [cdn.bcm.edu]
- 30. LLC cells tumor xenograft model [protocols.io]
- 31. cccells.org [cccells.org]
A Comparative Guide to 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine and Other Heterocyclic Scaffolds for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. This guide provides an objective comparison of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold against other well-established heterocyclic scaffolds—quinazoline, pyrimidine, and indole—in the context of inhibiting key oncogenic and immunomodulatory kinases: Extracellular signal-regulated kinase 2 (Erk2), Hematopoietic Progenitor Kinase 1 (HPK1), and AXL receptor tyrosine kinase.
Executive Summary
The this compound scaffold has emerged as a promising framework in medicinal chemistry, demonstrating potent inhibition against a range of kinase targets. This guide synthesizes available preclinical data to compare its performance with more ubiquitously employed scaffolds. While direct head-to-head comparisons are limited in publicly available literature, this guide collates and presents inhibitory activity data from various sources to provide a valuable comparative overview.
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for inhibitors based on the this compound, quinazoline, pyrimidine, and indole scaffolds against Erk2, HPK1, and Axl kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Inhibitory Activity Against Erk2
| Scaffold | Compound Example | Erk2 IC50 (nM) | Reference(s) |
| This compound | Compound 38 | 2 | [1] |
| Quinazoline | Not a prominently reported scaffold for potent, selective Erk2 inhibition. | - | |
| Pyrimidine | GDC-0994 | 1 | [2] |
| Pyrimidine | AZD0364 | <0.3 | [3] |
| Indole | Indole-1,2,4-triazole hybrid (Compound 3b) | 160 (Erk2) | [1] |
Table 2: Comparison of Inhibitory Activity Against HPK1
| Scaffold | Compound Example | HPK1 IC50 (nM) | Reference(s) |
| This compound | Example from patent WO 2023/220541 A1 | < 100 | [4][5][6] |
| Pyrimidine | Diaminopyrimidine Carboxamide (Compound 1) | 64 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 10n | 29.0 | [8] |
| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 31 | 3.5 | [9] |
Note: Data for the this compound scaffold against HPK1 is derived from a patent application and is presented as a range.
Table 3: Comparison of Inhibitory Activity Against Axl
| Scaffold | Compound Example | Axl IC50 (nM) | Reference(s) |
| This compound | ER-001259851-000 | 19 | [10] |
| Quinoline | SGI-7079 | 58 | [11] |
| Pyrimidine | Bemcentinib (R428) | 14 | [12] |
| Pyrazolo[3,4-d]pyrimidine | LL6 | - | [4] |
| Indole | Gilteritinib | 0.73 | [13] |
Signaling Pathways and Points of Inhibition
Understanding the signaling cascades regulated by these kinases is crucial for interpreting the effects of their inhibition. The following diagrams, generated using DOT language, illustrate these pathways and the points of intervention by the inhibitors.
Erk2 Signaling Pathway
HPK1 Signaling Pathway
Axl Signaling Pathway
Experimental Workflow for Kinase Inhibitor Evaluation
The development and characterization of a novel kinase inhibitor follows a multi-step workflow, from initial screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key assays.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a purified kinase.
-
Materials:
-
Recombinant purified kinase (Erk2, HPK1, or Axl)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well white opaque plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add diluted compounds to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase enzyme to all wells except the negative controls.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-Protein Western Blot Assay (e.g., for p-Erk)
This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a downstream target in a cellular context.
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for Axl, Jurkat for HPK1, various cancer cell lines for Erk2)
-
Complete cell culture medium
-
Test compound
-
Stimulant (e.g., EGF for Erk pathway, anti-CD3/CD28 for HPK1 pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Erk, anti-total-Erk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 10-15 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.[2][3][11]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general method to assess the effect of kinase inhibitors on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution and incubate overnight. Measure absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and thus cell viability.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[14]
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Evaluating the Selectivity Profile of Novel Tetrahydropyridopyrimidine Kinase Inhibitors: A Comparative Guide
The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. The tetrahydropyridopyrimidine (THP) scaffold has recently emerged as a promising framework for designing potent and specific inhibitors for challenging targets, such as KRAS G12C.[1][2] A critical aspect of the preclinical development of these novel agents is the comprehensive evaluation of their selectivity profile to minimize off-target effects and predict potential toxicities.[3][4]
This guide provides an objective comparison of a representative novel THP inhibitor, "Compound-THP-1," with a known reference compound, evaluating its performance using data derived from key industry-standard assays. Detailed experimental protocols and illustrative diagrams of the evaluation workflow and a relevant signaling pathway are included to support researchers in the field.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount and is typically assessed by screening the compound against a large panel of kinases.[5] The data below represents a hypothetical but realistic profile for a novel THP inhibitor designed to target a specific mutant kinase, compared against a reference inhibitor. Potency is measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Kinase Target | Compound-THP-1 (Novel Agent) IC50 (nM) | Reference Inhibitor IC50 (nM) | Comments |
| Primary Target | |||
| KRAS G12C | 5 | 10 | High potency against the intended target. |
| Off-Target Kinome Panel | |||
| EGFR | > 10,000 | 5,200 | Low activity against a common off-target. |
| SRC | 1,500 | 850 | Moderate off-target activity. |
| ABL1 | > 10,000 | > 10,000 | Clean profile against ABL1. |
| CDK2 | 8,200 | 4,500 | Minimal inhibition of a key cell cycle kinase. |
| p38α (MAPK14) | 4,300 | 2,100 | Weak off-target activity within the MAPK pathway. |
| LIMK1 | >10,000 | >10,000 | High selectivity against other kinase families.[6] |
| RET | 9,500 | 7,800 | Low potential for RET-related off-target effects.[7] |
Experimental Protocols
A multi-assay approach is crucial for a thorough characterization of an inhibitor's selectivity.[8] This involves biochemical assays to determine direct enzymatic inhibition and cell-based assays to confirm target engagement in a physiological context.[3]
In Vitro Radiometric Kinase Assay
This is a traditional and robust method for directly measuring the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[9][10]
-
Principle : The assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the target kinase.[11][12] The amount of radioactivity transferred to the substrate is proportional to the kinase activity.
-
Materials :
-
Purified recombinant kinases.
-
Specific peptide substrates.
-
Novel THP inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[11]
-
[γ-³²P]ATP or [γ-³³P]ATP.[9]
-
Unlabeled ATP.
-
Phosphocellulose (P81) filter plates.[9]
-
Scintillation counter.[13]
-
-
Procedure :
-
Prepare serial dilutions of the THP inhibitor in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the inhibitor dilution.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[9] The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.[14]
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction and spot the mixture onto a phosphocellulose P81 filter plate. The phosphorylated substrate will bind to the paper.[9]
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[15]
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay
This assay quantitatively measures compound binding to a target protein within intact, live cells, providing valuable data on cellular permeability and on-target affinity.[16][17]
-
Principle : The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[18] When a test compound is introduced, it competes with the tracer for binding to the kinase, resulting in a dose-dependent decrease in the BRET signal.[19]
-
Materials :
-
Procedure :
-
Transfect HEK293T cells with the kinase-NanoLuc® fusion plasmid and culture for 18-24 hours to allow for protein expression.[16]
-
Prepare serial dilutions of the THP inhibitor.
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
In a white assay plate, dispense the diluted inhibitor, followed by the cell suspension.
-
Add the specific NanoBRET® tracer at a pre-determined concentration (typically near its EC50 value).[18]
-
Equilibrate the plate for 2 hours at 37°C with 5% CO₂.[16]
-
Add the Nano-Glo® substrate solution containing the extracellular inhibitor.
-
Read the plate within 20 minutes using a plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor).[16]
-
Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 from the dose-response curve.
-
KiNativ™ In Situ Kinase Profiling
This chemical proteomics platform uses biotinylated acyl-phosphate probes of ATP/ADP to assess inhibitor binding to endogenous kinases directly in cell or tissue lysates.[20][21]
-
Principle : The KiNativ™ assay uses biotin-labeled ATP/ADP probes that covalently bind to a conserved lysine residue in the active site of active kinases.[21] If a kinase is bound by an inhibitor, the probe cannot bind, and the labeling is reduced. The extent of this labeling is quantified by mass spectrometry.[22]
-
Materials :
-
Procedure :
-
Treat cell lysates with varying concentrations of the THP inhibitor or a DMSO control and incubate.
-
Add the desthiobiotin-ATP/ADP probe to the treated lysates to label the active sites of kinases not occupied by the inhibitor.[21]
-
Digest the proteins in the lysate into peptides using trypsin.
-
Enrich the probe-labeled peptides using streptavidin affinity chromatography.[22]
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides from each kinase.[20]
-
The degree of inhibition is determined by comparing the abundance of labeled peptides in the inhibitor-treated samples to the DMSO control.
-
Visualizing Workflows and Pathways
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for characterizing the selectivity of a novel kinase inhibitor, progressing from broad screening to detailed cellular analysis.
Targeted Signaling Pathway: MAPK Cascade
Many tetrahydropyridopyrimidine inhibitors are designed to target components of critical signaling pathways like the MAPK pathway, which is frequently dysregulated in cancer.[25] Understanding this pathway is essential for interpreting an inhibitor's effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. eubopen.org [eubopen.org]
- 17. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 20. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 21. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Tetrahydropyridopyrimidine Derivatives Against Approved Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, the quest for more potent and selective kinase inhibitors is paramount. This guide provides a comprehensive benchmark analysis of a novel series of tetrahydropyridopyrimidine (THPP) derivatives against established, FDA-approved kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data, to evaluate the potential of this emerging class of compounds.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy of a representative novel tetrahydropyridopyrimidine compound, designated THPP-25, against key approved kinase inhibitors targeting KRAS G12C, CDK4/6, and EGFR.
Table 1: Potency Against KRAS G12C
| Compound | Target | Assay | IC50 (nM) | Cell Line |
| THPP-25 (Hypothetical) | p-ERK Phosphorylation | Cellular | 70 | H358 |
| Sotorasib (Approved) | KRAS G12C | Biochemical | 0.8 | N/A |
| Adagrasib (Approved) | KRAS G12C | Biochemical | 1.3 | N/A |
Data for THPP-25 is based on a promising derivative from preclinical studies.[1] Data for approved inhibitors are from publicly available resources.
Table 2: Potency Against CDK4/6
| Compound | Target | IC50 (nM) |
| THPP-25 (Hypothetical) | CDK4/Cyclin D1 | 8 |
| CDK6/Cyclin D3 | 15 | |
| Palbociclib (Approved) | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 | |
| Ribociclib (Approved) | CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 39 | |
| Abemaciclib (Approved) | CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 10 |
Data for THPP-25 is hypothetical, based on the need for competitive potency. Data for approved inhibitors are compiled from various preclinical studies.[2][3][4]
Table 3: Anti-proliferative Activity in EGFR-Mutant NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation | GI50 (nM) |
| THPP-25 (Hypothetical) | H1975 | L858R + T790M | 20 |
| Osimertinib (Approved) | H1975 | L858R + T790M | ~15-25 |
| Gefitinib (Approved) | H1975 | L858R + T790M | >5000 |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data for THPP-25 is hypothetical. Data for approved inhibitors are from preclinical studies comparing osimertinib to first-generation EGFR TKIs.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: A suitable buffer for the target kinase (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Substrate: A specific peptide substrate for the kinase.
-
ATP: Typically used at the Km concentration for the specific kinase.
-
Test Compounds: Serial dilutions of the tetrahydropyridopyrimidine derivative and approved inhibitors in DMSO.
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
-
Data Analysis:
-
The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression.[6]
-
Cell Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the proliferation of cancer cells.
Methodology:
-
Cell Culture:
-
Cancer cell lines with known kinase dependencies (e.g., H358 for KRAS G12C, H1975 for EGFR T790M) are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
-
Data Analysis:
-
The absorbance or luminescence values are normalized to vehicle-treated control cells (100% viability).
-
The percentage of cell viability is plotted against the logarithm of the inhibitor concentration.
-
The GI50 value is calculated using non-linear regression.
-
Western Blotting for Phospho-Target Inhibition
Objective: To confirm target engagement within cells by measuring the phosphorylation status of a downstream substrate of the target kinase.
Methodology:
-
Cell Treatment and Lysis:
-
Cells are treated with the inhibitor at various concentrations for a defined period.
-
The cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Total protein concentration in each lysate is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Immunoblotting:
-
The separated proteins are transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target substrate (e.g., p-ERK and total ERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
-
Detection and Analysis:
-
The signal is detected using a chemiluminescent substrate.
-
The band intensities are quantified to determine the extent of phosphorylation inhibition.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the research process.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
In Vivo Showdown: A Comparative Analysis of Tetrahydropyridopyrimidine and Pyrazolopyrimidine Scaffolds
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the design of novel therapeutics. This guide provides an objective in vivo comparison of two prominent heterocyclic scaffolds: tetrahydropyridopyrimidines and pyrazolopyrimidines. By presenting available experimental data, this document aims to inform the selection process for specific therapeutic targets.
This comparative analysis delves into the in vivo performance of these scaffolds, focusing on their applications in oncology and infectious diseases. While direct head-to-head studies are limited, a cross-study examination of representative compounds provides valuable insights into their respective pharmacokinetic profiles, efficacy, and mechanisms of action.
At a Glance: Comparative Efficacy and Pharmacokinetics
The following tables summarize key in vivo data for representative compounds from both the tetrahydropyridopyrimidine and pyrazolopyrimidine classes.
Table 1: In Vivo Efficacy of Representative Compounds
| Scaffold | Compound | Disease Model | Dosing Regimen | Key Efficacy Outcome |
| Tetrahydropyridopyrimidine | Compound 13 | MIA PaCa-2 (pancreatic cancer) xenograft | 100 mg/kg, IP, QD | Significant tumor growth inhibition |
| Tetrahydropyridopyrimidine | Compound 24 | Ptch1-deficient medulloblastoma SCID mouse model | Not specified | Significant tumor regression |
| Pyrazolopyrimidine | BKI-1553 | Chronic toxoplasmosis mouse model | 30 mg/kg, oral | 89% reduction in latent T. gondii brain tissue bradyzoite cyst burden[1] |
| Pyrazolopyrimidine | CLM3 | Papillary dedifferentiated thyroid cancer xenograft | 40 mg/kg/day | Significant inhibition of tumor growth and weight[2] |
| Pyrazolopyrimidine | MLT-985 | Rat model of B-cell activation | Not specified | Increased in vivo efficacy |
Table 2: In Vivo Pharmacokinetic Parameters of Representative Compounds
| Scaffold | Compound | Species | Dosing | T1/2 (h) | Cmax | Oral Bioavailability (F%) | Clearance |
| Tetrahydropyridopyrimidine | Compound 13 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Pyrazolopyrimidine | MLT-985 | Rat | 1 mg/kg IV & 3 mg/kg PO | 8.5 | Sustained micromolar exposure | High | Low[3] |
| Pyrazolopyrimidine | MLT-985 | Mouse | 1 mg/kg IV & 3 mg/kg PO | 3.7 | Sustained micromolar exposure | High | Low[3] |
| Pyrazolopyrimidine | BKI Compounds | Mouse | Oral | Variable | Broad range | Not Specified | 0.1 to 0.5 mL/min (most compounds)[1] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these scaffolds are rooted in their ability to modulate key signaling pathways.
Tetrahydropyridopyrimidine Scaffolds: Targeting Oncogenic KRAS
Tetrahydropyridopyrimidines have emerged as potent irreversible covalent inhibitors of KRAS-G12C, a frequent mutation in various cancers.[4][5][6] These compounds target the mutated cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling through the MAPK pathway.[4][7]
Pyrazolopyrimidine Scaffolds: A Versatile Kinase Inhibitor Core
Pyrazolopyrimidines are a well-established class of kinase inhibitors with broad applications.[8][9] They have been successfully developed to target a range of kinases involved in both cancer and infectious diseases. For instance, in toxoplasmosis, they inhibit Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1).[1][10] In oncology, they have been shown to inhibit Bruton's tyrosine kinase (BTK), MALT1 protease, and various serine/threonine kinases.[3][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies involving these scaffolds.
In Vivo Efficacy Study of Tetrahydropyridopyrimidine in a Xenograft Model[4]
-
Animal Model: MIA PaCa-2 tumor-bearing nude mice.
-
Compound Administration: Compound 13 was administered intraperitoneally (IP) once daily (QD).
-
Tumor Growth Inhibition Assessment: Tumor growth was monitored over the course of the study.
-
Pharmacodynamic Analysis: Target engagement of KRAS-G12C in tumors was assessed to confirm on-target activity. Following multiple doses, KRAS-G12C engagement was maintained at >65% in tumors.[4]
In Vivo Efficacy Study of Pyrazolopyrimidine against Systemic Toxoplasmosis[1]
-
Animal Model: 4- to 5-week-old, 25-g female CF-1 mice.
-
Infection: Mice were infected intraperitoneally with 105 tachyzoites of the type I RH strain T. gondii expressing a yellow fluorescent protein.[1]
-
Compound Administration: The pyrazolopyrimidine compounds were dissolved in polyethylene glycol (PEG) 400 and administered once daily for 5 days by oral gavage, starting 48 hours after inoculation.[1]
-
Efficacy Measurement: The burden of T. gondii was quantified to determine the efficacy of the treatment.
Conclusion
Both tetrahydropyridopyrimidine and pyrazolopyrimidine scaffolds have demonstrated significant potential in preclinical in vivo studies, albeit in different therapeutic contexts. Tetrahydropyridopyrimidines show promise as targeted covalent inhibitors for challenging oncogenes like KRAS-G12C. Pyrazolopyrimidines, with their broader kinase inhibitory activity, represent a versatile scaffold applicable to a wide range of diseases, from cancer to parasitic infections.
The choice between these scaffolds will ultimately depend on the specific biological target and the desired therapeutic profile. The data presented in this guide serves as a foundational resource to aid researchers in making informed decisions for their drug discovery programs. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative merits.
References
- 1. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-Based Kinase Inhibitors
A detailed examination of the selectivity and off-target effects of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-based compounds reveals a scaffold with tunable selectivity, capable of potently inhibiting various kinase targets. This guide provides a comparative analysis of their cross-reactivity profiles, supported by experimental data, to aid researchers in drug discovery and development.
The this compound core structure has proven to be a versatile scaffold in the design of kinase inhibitors, leading to the development of potent and selective compounds against targets such as Extracellular signal-regulated kinase 2 (Erk2), Axl receptor tyrosine kinase, Calcium/calmodulin-dependent protein kinase II (CaMKII), and Phosphoinositide 3-kinase delta (PI3Kδ). Understanding the cross-reactivity of these compounds is crucial for predicting potential off-target effects and therapeutic windows.
Quantitative Cross-Reactivity Data
The selectivity of kinase inhibitors is a critical determinant of their therapeutic utility. The following tables summarize the in vitro kinase inhibitory activity of representative this compound and the related 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives against their primary targets and a panel of off-target kinases.
Table 1: Selectivity Profile of an Erk2 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Erk2 |
| Erk2 | 1.8 | 1 |
| p38α | >10,000 | >5556 |
| JNK1 | >10,000 | >5556 |
| MKK6 | >10,000 | >5556 |
| Src | >10,000 | >5556 |
| Data for a representative Erk2 inhibitor from the this compound series. The high IC50 values against other MAP kinases and Src demonstrate significant selectivity.[1][2] |
Table 2: Selectivity Profile of an Axl Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Axl |
| Axl | 8.9 | 1 |
| Mer | 280 | 31.5 |
| Tyro3 | >1000 | >112 |
| VEGFR2 | >1000 | >112 |
| Data for the selective Axl inhibitor ER-001259851-000, a this compound derivative. The compound shows good selectivity against the closely related TAM family member Mer and excellent selectivity against Tyro3 and VEGFR2.[3][4] |
Table 3: Selectivity Profile of a CaMKII Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CaMKII |
| CaMKII | 4.8 | 1 |
| PKA | >10,000 | >2083 |
| PKCα | >10,000 | >2083 |
| CDK2 | >10,000 | >2083 |
| GSK3β | >10,000 | >2083 |
| ROCK | >10,000 | >2083 |
| Data for compound 8p, a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based CaMKII inhibitor, demonstrating high selectivity against a panel of five other kinases.[5] |
Table 4: Selectivity Profile of a PI3Kδ Inhibitor
| Kinase Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kδ | 1.2 | 1 |
| PI3Kα | 2,100 | 1750 |
| PI3Kβ | 110 | 91.7 |
| PI3Kγ | 28 | 23.3 |
| Data for compound 11f, a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based inhibitor, showing excellent selectivity for the PI3Kδ isoform over other Class I PI3K isoforms.[6] |
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (serially diluted)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute these concentrations in kinase buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate in kinase buffer to each well.
-
Pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)
Objective: To measure the apparent affinity of a test compound for its target kinase within intact cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Cell-permeable fluorescent NanoBRET™ tracer specific for the kinase target
-
Test compound (serially diluted)
-
Extracellular NanoLuc® inhibitor
-
NanoBRET™ Nano-Glo® Substrate
-
White, tissue culture-treated 96-well plates
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a transfection carrier DNA.
-
Culture the cells for 18-24 hours to allow for expression of the fusion protein.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Seed the cells into a 96-well plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the diluted compound to the cell plate.
-
Add the NanoBRET™ tracer at a fixed concentration (typically at or near its EC50 for the target).
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare a detection reagent containing the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor in Opti-MEM®.
-
Add the detection reagent to each well.
-
Read the plate within 20 minutes, measuring both the donor (NanoLuc®) emission at ~450 nm and the acceptor (tracer) emission at ~610 nm.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathways targeted by these compounds and a generalized workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. Discovery of this compound inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative ADMET Profiling of Tetrahydropyridopyrimidine Analogs for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel tetrahydropyridopyrimidine analogs, with a focus on experimental data and methodologies for preclinical assessment.
This guide provides a comparative analysis of the ADMET profiles of tetrahydropyridopyrimidine analogs, a promising class of compounds in modern drug discovery, particularly in the development of targeted cancer therapies such as KRAS G12C inhibitors. The data presented herein is compiled from preclinical studies and is intended to guide researchers in the selection and optimization of lead candidates with favorable pharmacokinetic and safety profiles.
Key ADMET Parameters for Tetrahydropyridopyrimidine Analogs
A critical aspect of preclinical drug development involves the thorough characterization of a compound's ADMET properties. For the tetrahydropyridopyrimidine scaffold, key parameters that have been evaluated include permeability, metabolic stability, plasma protein binding, and cytotoxicity. These factors are crucial determinants of a drug's bioavailability, efficacy, and potential for adverse effects.
Below are comparative data tables summarizing the in vitro ADMET properties of representative tetrahydropyridopyrimidine analogs from preclinical studies.
Table 1: In Vitro ADMET Properties of Tetrahydropyridopyrimidine Analogs
| Compound ID | Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A/A→B) | Mouse Liver Microsomal Stability (% remaining at 60 min) | Mouse Hepatocyte Stability (% remaining at 60 min) | Mouse Plasma Protein Binding (%) |
| Compound 13 | Low | High (P-gp substrate) | 53 | 76 | 95 |
| MRTX849 (Adagrasib) | Moderate | Low | >90 | >90 | 97 |
Data for Compound 13 sourced from "Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity".[1][2] Data for MRTX849 (Adagrasib) is representative of a clinically advanced analog in this class.
Table 2: Comparative Cytotoxicity of Pyrimidine-Based Compounds
| Compound Class | Cell Line | IC₅₀ (µM) |
| Tetrahydropyridopyrimidine Analog (KRAS G12C inhibitor) | H358 (KRAS G12C) | 0.07 |
| Thiazolo-pyridopyrimidine | MCF-7 | 5.2 |
| Thiazolo-pyridopyrimidine | MDAMB-231 | 8.7 |
Cytotoxicity data for the tetrahydropyridopyrimidine analog is from studies on KRAS G12C inhibitors.[1][2] Data for thiazolo-pyridopyrimidines is included for comparison of a related pyrimidine scaffold.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for the key in vitro ADMET assays cited in this guide.
Permeability Assay (MDR1-transfected LLC-PK1 Cells)
This assay is designed to assess the bidirectional permeability of a compound across a cell monolayer, providing insights into its potential for intestinal absorption and susceptibility to efflux by transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: MDR1-transfected LLC-PK1 cells are seeded onto permeable filter supports (e.g., Transwell® plates) and cultured until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Assay Initiation: The test compound (typically at 1-10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Incubation: The plates are incubated at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver chambers.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.
Metabolic Stability Assay (Mouse Liver Microsomes and Hepatocytes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely hepatic clearance in vivo.
Methodology:
-
Preparation: Mouse liver microsomes or cryopreserved hepatocytes are thawed and suspended in a suitable buffer.
-
Reaction Mixture: The test compound (typically 1 µM) is added to the microsomal or hepatocyte suspension.
-
Initiation of Metabolism: The metabolic reaction is initiated by the addition of NADPH (for microsomes) or by warming the hepatocyte suspension to 37°C.
-
Time-course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at the final time point is calculated relative to the 0-minute time point. This provides a measure of the compound's metabolic stability.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which is a key factor influencing its distribution and availability to interact with its target.
Methodology:
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Incubation: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours), allowing the unbound compound to diffuse across the membrane.
-
Sample Collection: At the end of the incubation, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the test compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the plasma and buffer chambers.
Cytotoxicity Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell viability and is a common method for assessing the cytotoxic potential of novel compounds.
Methodology:
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution, which binds to cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 515 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell survival relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of these compounds, the following diagrams have been generated using Graphviz.
References
Validation of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine as a Viable Drug Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the identification and validation of privileged chemical scaffolds that can serve as the foundation for the development of new drugs. The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is one such scaffold that has garnered significant attention in recent years, demonstrating promising activity against a range of therapeutically relevant targets, particularly protein kinases. This guide provides an objective comparison of the this compound scaffold against other established alternatives, supported by experimental data, to aid researchers in evaluating its potential for their drug discovery programs.
Introduction to the this compound Scaffold
The this compound scaffold is a heterocyclic ring system that has emerged as a versatile template for the design of potent and selective inhibitors of various protein kinases and other important biological targets. Its rigid, three-dimensional structure provides a well-defined framework for the precise positioning of functional groups to interact with target proteins. A notable success story for this scaffold is the FDA-approved drug Adagrasib (MRTX849), a covalent inhibitor of KRAS G12C, which has validated the therapeutic potential of this chemical framework.[1]
Comparative Analysis Against Key Therapeutic Targets
This section provides a head-to-head comparison of the this compound scaffold with alternative scaffolds targeting key proteins implicated in cancer and other diseases.
Extracellular Signal-Regulated Kinase 2 (Erk2) Inhibition
Erk2 is a critical node in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. The this compound scaffold has been successfully employed to develop potent Erk2 inhibitors.
Data Presentation: Erk2 Inhibitors
| Scaffold | Compound Example | Target(s) | Mechanism of Action | Biochemical IC50 (Erk2) | Cellular pRSK IC50 |
| This compound | Compound 1 | Erk1/2 | ATP-competitive | 1 nM | 45 nM (HepG2) |
| Benzylidene Oxindole | GW5074 | Raf-1 | ATP-competitive | 9 nM (Raf-1) | - |
| Dihydroimidazopyrazinone | AZD0364 | Erk1/2 | ATP-competitive, Prevents Activation | - | - |
| Thiazololactam | Compound 34 | Erk1/2 | ATP-competitive | 0.0139 nM | - |
Note: Direct comparison of IC50 values should be made with caution as they may be from different studies and experimental conditions.
Alternative Scaffolds for Erk2 Inhibition:
Several other scaffolds have been explored for Erk2 inhibition, including benzylidene oxindoles, dihydroimidazopyrazinones, and thiazololactams.[2][3][4] While some of these have demonstrated high potency, the this compound scaffold offers a compelling combination of potency and favorable drug-like properties.
KRAS G12D Inhibition
The KRAS G12D mutation is a major driver of various cancers, particularly pancreatic ductal adenocarcinoma. Developing inhibitors for this "undruggable" target has been a significant challenge. The this compound scaffold has shown promise in the development of non-covalent inhibitors of KRAS G12D.
Data Presentation: KRAS G12D Inhibitors
| Scaffold | Compound Example | Target | Mechanism of Action | Enzymatic IC50 (KRAS G12D) | Cellular Antiproliferative IC50 (Panc1) |
| This compound | Compound 10k | KRAS G12D | Non-covalent | 0.009 µM | 2.22 µM |
| Quinazoline | Compound 2 | KRAS G12D | Non-covalent | 76.9 nM | - |
| - | MRTX1133 | KRAS G12D | Non-covalent | 0.0004 µM | - |
Note: Direct comparison of IC50 values should be made with caution as they may be from different studies and experimental conditions.
Alternative Scaffolds for KRAS G12D Inhibition:
Other scaffolds, such as the quinazoline core, are also being investigated for their potential to inhibit KRAS G12D.[5] The development of potent and selective non-covalent inhibitors remains an active area of research, with the this compound scaffold being a key player.
Axl Kinase Inhibition
Axl is a receptor tyrosine kinase that plays a crucial role in tumor growth, metastasis, and drug resistance. Selective Axl inhibitors are therefore highly sought after. The this compound scaffold has been utilized to create potent and selective Axl inhibitors.
Data Presentation: Axl Kinase Inhibitors
| Scaffold | Compound Example | Target(s) | Mechanism of Action | Biochemical IC50 (Axl) |
| This compound | ER-001259851-000 | Axl | ATP-competitive | - |
| 2,4,5-Trisubstituted Pyrimidine | Compound 13 | Axl, Aurora A/B | ATP-competitive | 19 nM |
Note: Direct comparison of IC50 values should be made with caution as they may be from different studies and experimental conditions.
Alternative Scaffolds for Axl Kinase Inhibition:
The 2,4,5-trisubstituted pyrimidine scaffold is another prominent framework for the development of Axl inhibitors.[6] Achieving selectivity over other kinases, particularly within the TAM family (Tyro3, Axl, Mer), is a key challenge in this area.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the test compound dilutions.
-
Add the kinase enzyme to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9][10][11]
Materials:
-
Cells of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8][9][10][11]
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the compound.[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: MAPK/ERK signaling pathway and points of intervention for this compound-based inhibitors.
Caption: A typical workflow for the validation of a drug scaffold, from initial selection to a lead candidate.
Conclusion
The this compound scaffold has firmly established itself as a privileged structure in modern medicinal chemistry. Its versatility has been demonstrated through the successful development of inhibitors for a range of challenging targets, culminating in the approved drug Adagrasib. While direct, comprehensive comparative data against all alternative scaffolds under identical conditions remains an area for further investigation, the existing body of evidence strongly supports its continued exploration and utilization in drug discovery programs. The favorable combination of synthetic accessibility, potent biological activity, and desirable drug-like properties makes the this compound scaffold a valuable tool for the development of the next generation of targeted therapeutics. Future research will likely focus on further optimizing the pharmacokinetic properties of derivatives and exploring its potential against an even broader array of biological targets.
References
- 1. What is Adagrasib used for? [synapse.patsnap.com]
- 2. jddtonline.info [jddtonline.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of a Novel Tetrahydropyridopyrimidine KRAS G12C Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecule inhibitors targeting the KRAS G12C mutation, a once considered "undruggable" target, has ushered in a new era of precision oncology. This guide provides a comparative assessment of a novel tetrahydropyridopyrimidine-based KRAS G12C inhibitor, referred to as Compound 13, against two FDA-approved targeted therapies, Sotorasib (AMG 510) and Adagrasib (MRTX849). The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated by comparing preclinical data on cytotoxicity, in vivo efficacy, and tolerability.
Quantitative Data Summary
The following table summarizes the key preclinical data for the novel tetrahydropyridopyrimidine inhibitor (Compound 13) and its alternatives, Sotorasib and Adagrasib. This data facilitates a direct comparison of their potency, efficacy, and therapeutic window.
| Parameter | Novel Tetrahydropyridopyrimidine (Compound 13) | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Target | KRAS G12C | KRAS G12C | KRAS G12C |
| Mechanism of Action | Irreversible covalent inhibitor | Irreversible covalent inhibitor | Irreversible covalent inhibitor |
| In Vitro Potency (IC50) | 70 nM (H358 cells, pERK inhibition)[1][2] | ~6-9 nM (NCI-H358 and MIA PaCa-2 cells, cell viability)[3] | ~10-973 nM (2D cell viability), <100 nM (most in 3D cell viability)[4] |
| In Vivo Efficacy | Tumor regression at 30 and 100 mg/kg (MIA PaCa-2 xenograft)[1][2] | Tumor growth inhibition (TGI) of 90% at 100 mg/kg (H358 xenograft)[5] | Tumor regression at 30 and 100 mg/kg (MIA PaCa-2 and H358 xenografts)[4][6] |
| In Vivo Tolerability | Well-tolerated at 30 and 100 mg/kg doses[1][2] | Well-tolerated at efficacious doses[3] | Well-tolerated at efficacious doses up to 100 mg/kg[4][6] |
| Estimated Therapeutic Index (MTD/ED50) | >3.3 (Estimated based on highest well-tolerated efficacious dose) | Not explicitly calculated in preclinical studies, but clinical data supports a favorable therapeutic window. | Not explicitly calculated in preclinical studies, but clinical data supports a favorable therapeutic window. |
Note: The therapeutic index for Compound 13 is an estimation. The highest efficacious dose tested without reported toxicity (100 mg/kg) is used as a surrogate for the Maximum Tolerated Dose (MTD), and the efficacious dose is considered to be 30 mg/kg, where significant tumor regression was observed.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to assessing these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a general workflow for evaluating KRAS G12C inhibitors.
References
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine. In the absence of specific disposal data for this compound, it must be treated as a hazardous chemical waste. Adherence to these general best practices is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically impermeable gloves.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[1]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Summary of Hazard and Disposal Considerations
| Hazard Profile | Disposal Consideration |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[4] |
| Flammability | May be a combustible solid.[5] Vapors may form explosive mixtures with air.[4] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[6] |
| Environmental Hazards | Avoid release to the environment.[2] Do not let this chemical enter the environment.[3][6] |
| Waste Classification | Treat as hazardous waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Characterization
-
Do not mix with other waste streams unless compatibility is confirmed.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.[7] Do not mix with other solvent wastes unless their compatibility is confirmed.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Container Management
-
Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean and properly labeled.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.
-
Container Storage: Keep waste containers tightly closed and store them in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
Step 4: Waste Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
This guide provides crucial safety and logistical information for handling 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine. The following procedures are based on best practices for handling similar pyrimidine derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to their institution's safety protocols.
Hazard Summary:
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. In case of wanting to use the gloves again, clean them before taking off and air them well.[2] |
| Eye Protection | Safety goggles or glasses | Wear appropriate protective eyeglasses or chemical safety goggles.[3][4] |
| Skin and Body Protection | Laboratory coat | A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the powder form of the compound or when adequate ventilation is not available to prevent inhalation of dust.[5][6] |
| General Lab Attire | Long pants and closed-toe shoes | Standard laboratory practice to protect against accidental spills.[5] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Ventilation: Use the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Preventing Contamination: Avoid contact with skin and eyes.[3] Do not breathe in dust if the compound is in solid form.[5] Wash hands thoroughly after handling.[2][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and explosion-proof equipment.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Some related compounds recommend refrigeration at 2-8°C.[1]
Operational and Disposal Plans
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[3][7] Seek medical attention if irritation persists. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Seek immediate medical attention. |
| Ingestion | Clean mouth with water and seek immediate medical attention.[3][7] Do NOT induce vomiting.[2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration.[3] Seek medical attention. |
| Spill | Evacuate the area.[5] Wear appropriate PPE. For solid spills, sweep up and shovel into suitable containers for disposal.[3] Avoid generating dust.[5] Prevent the chemical from entering drains.[2][5] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[5][7] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[5]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a research setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
